molecular formula C9H9NO2 B1296583 1-(Pyridin-3-yl)butane-1,3-dione CAS No. 3594-37-4

1-(Pyridin-3-yl)butane-1,3-dione

Cat. No.: B1296583
CAS No.: 3594-37-4
M. Wt: 163.17 g/mol
InChI Key: OVPXWZQQDUKDFN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174282. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPXWZQQDUKDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306151
Record name Nicotinoylacetone
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3594-37-4
Record name 1-(3-Pyridinyl)-1,3-butanedione
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Record name NSC 174282
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Record name Nicotinoylacetone
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Record name Nicotinoylacetone
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Record name 1-(pyridin-3-yl)butane-1,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of innovation. 1-(Pyridin-3-yl)butane-1,3-dione, a molecule that marries the versatile pyridine ring with the reactive 1,3-dicarbonyl system, represents a significant scaffold for the development of novel therapeutic agents and functional materials. Its structure is a compelling example of how the convergence of distinct chemical features can give rise to a rich and varied reactivity profile.

This technical guide provides a comprehensive overview of this compound, identified by the CAS Number 3594-37-4 [1][2]. We will delve into its fundamental physicochemical properties, explore its synthesis through established organic reactions, and illuminate its potential in the realm of drug discovery and coordination chemistry. The inherent keto-enol tautomerism, a defining characteristic of β-dicarbonyl compounds, will be a central theme, as it profoundly influences the molecule's reactivity and interaction with biological targets. This document is intended to serve as a practical and insightful resource for researchers seeking to harness the potential of this intriguing heterocyclic dione.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in a research setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3594-37-4[1][2]
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1]
Synonyms 1-(3-Pyridinyl)-1,3-butanedione, Nicotinoylacetone, 1-(3-Pyridyl)-1,3-butanedione[2]
Melting Point 85 °C[2]
Boiling Point 446.0 ± 55.0 °C at 760 mmHg[2]
Density 1.9 ± 0.1 g/cm³[2]

Safety and Handling:

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementGHS Classification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Synthesis of this compound: The Claisen Condensation

The most prevalent and efficient method for the synthesis of β-diketones, including this compound, is the Claisen condensation[3][4]. This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In the case of our target molecule, a mixed (or crossed) Claisen condensation between a pyridine-containing ester (e.g., ethyl nicotinate) and a ketone (acetone) is the logical synthetic route[5].

The causality behind this choice lies in the reactivity of the starting materials. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent loss of the alkoxide leaving group from the ester forms the β-dicarbonyl product. The driving force for this reaction is the formation of a highly stabilized enolate of the β-diketone product upon deprotonation by the base.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products Ethyl_Nicotinate Ethyl Nicotinate (Ester) Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Nicotinate->Tetrahedral_Intermediate Acetone Acetone (Ketone) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation by Base Base Strong Base (e.g., NaOEt, NaH) Solvent Anhydrous Solvent (e.g., Ethanol, THF) Enolate->Tetrahedral_Intermediate Nucleophilic Attack on Ester Product This compound Tetrahedral_Intermediate->Product Elimination of Alkoxide Byproduct Alkoxide Byproduct Tetrahedral_Intermediate->Byproduct

Figure 1: General workflow for the Claisen condensation synthesis.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative procedure based on established methodologies for Claisen condensations.

Materials:

  • Ethyl nicotinate

  • Acetone (anhydrous)

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous ethanol (or THF)

  • Hydrochloric acid (for workup)

  • Dichloromethane (or ethyl acetate for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ketone: Cool the solution in an ice bath and add anhydrous acetone dropwise with vigorous stirring.

  • Addition of Ester: To the resulting solution, add ethyl nicotinate dropwise. The reaction mixture may change color and thicken.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Chemistry of Keto-Enol Tautomerism

A defining feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers[6][7]. This dynamic equilibrium is crucial as the two forms exhibit different chemical properties and reactivities.

Tautomerism Keto Keto form Enol_Pyridyl Enol (Pyridyl side) Keto->Enol_Pyridyl Equilibrium Enol_Methyl Enol (Methyl side) Keto->Enol_Methyl Equilibrium

Figure 2: Keto-enol tautomeric equilibrium of this compound.

Recent studies utilizing NMR spectroscopy and DFT calculations have provided significant insights into the tautomeric preferences of pyridinylbutane-1,3-diones[6][7]. The position of the nitrogen atom in the pyridine ring influences the electronic properties of the molecule and, consequently, the stability of the different tautomers. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

The keto-enol equilibrium is sensitive to the solvent environment. In non-polar solvents, the intramolecularly hydrogen-bonded enol form often predominates, whereas in polar, protic solvents, the keto form can be more favored due to intermolecular hydrogen bonding with the solvent[8]. This solvent-dependent behavior is a critical consideration in designing reaction conditions and interpreting spectroscopic data.

Applications in Drug Discovery and Coordination Chemistry

The structural motifs present in this compound are of significant interest in drug development. Both the pyridine ring and the β-diketone moiety are considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds[9][10][11].

1. Scaffold for Heterocycle Synthesis:

The 1,3-dicarbonyl unit is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, which are core components of many pharmaceuticals[4]. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These heterocycles are found in drugs with a broad range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Heterocycle_Synthesis cluster_products Potential Heterocyclic Products Dione This compound Pyrazole Pyridinyl-substituted Pyrazole Dione->Pyrazole Condensation with Hydrazine Isoxazole Pyridinyl-substituted Isoxazole Dione->Isoxazole Condensation with Hydroxylamine Pyrimidine Pyridinyl-substituted Pyrimidine Dione->Pyrimidine Condensation with Urea/Thiourea

Figure 3: Synthetic utility as a precursor to bioactive heterocycles.

2. Metal-Chelating Properties:

The β-diketone moiety, particularly in its enolate form, is an excellent chelating agent for a wide range of metal ions. The ability of this compound to form stable metal complexes opens avenues for its use in bioinorganic chemistry and the development of metallodrugs. The pyridine nitrogen provides an additional coordination site, allowing for the formation of diverse and potentially biologically active coordination complexes. These metal complexes could find applications as diagnostic imaging agents or as therapeutic agents that target metalloenzymes.

Conclusion

This compound is a molecule of considerable scientific interest, possessing a rich chemical profile that makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via the Claisen condensation, coupled with its fascinating keto-enol tautomerism and its potential as a precursor to complex heterocyclic systems and metal complexes, underscores its versatility. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of empowering researchers to explore and exploit the full potential of this promising chemical entity.

References

  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]

  • Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • García-Calvo, O., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6433. [Link]

  • Jain, A., & Sharma, S. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(3). [Link]

  • Al-Azzawi, A. M., & Ahmed, I. K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

  • PubChem. 1-(Pyridin-4-yl)butane-1,3-dione. [Link]

  • Barrow, J. C. (2015). Privileged Scaffolds in Drug Discovery. In Privileged Scaffolds in Drug Discovery (pp. 1-3). Royal Society of Chemistry. [Link]

Sources

1-(Pyridin-3-yl)butane-1,3-dione physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-(Pyridin-3-yl)butane-1,3-dione

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound (CAS No: 3594-37-4), a versatile heterocyclic β-diketone. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize this compound as a key building block in the synthesis of more complex molecular architectures. We will delve into its structural characteristics, fundamental physicochemical parameters, and the standard methodologies for their empirical validation.

Introduction and Significance

This compound, also known as 3-Acetoacetylpyridine or Nicotinoylacetone, is a bifunctional organic compound featuring a pyridine ring linked to a butane-1,3-dione side chain.[1][2] This structure is of significant interest in medicinal chemistry and materials science. The pyridine moiety offers a basic nitrogen atom, enabling hydrogen bonding and coordination with metal centers, while the β-dicarbonyl group provides a reactive site for a wide array of chemical transformations, including cyclization and condensation reactions.[3][4]

A defining characteristic of 1,3-diones is their existence as a dynamic equilibrium of tautomeric forms: the diketo form and one or more enol forms. This keto-enol tautomerism is fundamental to the compound's reactivity and its spectroscopic signature. Understanding these properties is paramount for its effective application in synthesis, ensuring reproducibility and predicting its behavior in various chemical environments.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. It is important to note that while some properties like melting point are empirically determined, others such as boiling point are often predicted values from computational models due to the compound's tendency to decompose at high temperatures.

PropertyValueSource(s)
CAS Number 3594-37-4[1][5][6]
Molecular Formula C₉H₉NO₂[1][2][5]
Molecular Weight 163.17 g/mol [2][5]
Appearance Solid (Analogous compounds are white to light yellow crystals)[7]
Melting Point 85 °C[1]
Boiling Point 446.0 ± 55.0 °C at 760 mmHg (Predicted)[1]
Density 1.9 ± 0.1 g/cm³ (Predicted)[1]
Storage Inert atmosphere, 2-8°C[5]

Structural Analysis: The Keto-Enol Tautomerism

Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[8][9][10] The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and an extended conjugated system, which often makes it the predominant form in solution.

The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. The presence of these tautomers is a critical consideration in reaction planning and spectroscopic analysis.

Caption: Standard workflow for synthesis and quality control.

Protocol 1: Melting Point Determination via Capillary Method
  • Principle: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C).

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it on a watch glass.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

    • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

    • Measurement:

      • Heat rapidly to a temperature approximately 10-15°C below the expected melting point (85°C).

      • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

      • Record the temperature (T1) at which the first drop of liquid appears.

      • Record the temperature (T2) at which the entire sample becomes a clear liquid.

      • The melting range is reported as T1-T2.

  • Causality and Trustworthiness: A slow heating rate is critical for accuracy, as it allows sufficient time for heat transfer from the block to the sample. A broad melting range (>2°C) suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. Repeating the measurement on the same sample is not advised as decomposition may occur.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (nonpolar C18 column) and a mobile phase (polar solvent mixture). Purity is determined by the relative area of the main peak.

  • Methodology:

    • System Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Column: C18, 4.6 x 150 mm, 5 µm particle size

      • Flow Rate: 1.0 mL/min

      • Detector: UV-Vis at 265 nm

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Analysis:

      • Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) for 10 minutes.

      • Inject 5-10 µL of the sample solution.

      • Run a linear gradient program (e.g., 5% B to 95% B over 20 minutes) to elute all components.

      • Hold at 95% B for 5 minutes before re-equilibrating.

    • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

  • Self-Validation: The use of formic acid in the mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. A blank run (injecting only the solvent) must be performed to ensure no system peaks interfere with the analysis. The method's validity is confirmed by achieving good peak shape and baseline resolution.

Safety, Handling, and Storage

Professionals handling this compound must adhere to strict safety protocols.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed [1][5] * H315: Causes skin irritation [1][5] * H319: Causes serious eye irritation [1][5] * H335: May cause respiratory irritation [1][5]* Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1][5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* Storage Recommendations: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation. [5]

Conclusion

This compound is a foundational reagent whose utility is directly linked to its well-defined physical properties. A thorough understanding of its solid-state characteristics, tautomeric nature, and appropriate analytical validation methods is essential for any researcher employing it in a synthetic workflow. The protocols and data presented in this guide serve as an authoritative resource for ensuring the quality and consistency of this important chemical building block.

References

  • 1,3-Butanediol. Wikipedia. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • 1-(pyridin-4-yl)butane-1,3-dione. PubChem. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Keto-enol Tautomerism. YouTube. [Link]

  • Keto-Enol Tautomerism. YouTube. [Link]

  • 9.8c Keto Enol Tautomerization. YouTube. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • keto-enol tautomerization. YouTube. [Link]

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Pyridin-3-yl)butane-1,3-dione

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of data to provide field-proven insights into the molecule's synthesis, characterization, and strategic application, grounded in established chemical principles.

This compound (CAS No: 3594-37-4) is a heterocyclic β-dicarbonyl compound. Its structure, featuring both a pyridine ring and a 1,3-dione moiety, imparts a unique combination of chemical reactivity and potential for biological interaction. The pyridine nitrogen atom acts as a hydrogen bond acceptor and introduces a basic center, while the dicarbonyl group provides a site for chelation and exhibits critical keto-enol tautomerism.

A summary of its fundamental properties is presented below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[1][2][3]
Molecular Weight 163.17 g/mol [1][2][4]
Exact Mass 163.063328530 Da[4]
CAS Number 3594-37-4[1][3][5]
Physical Form Powder[6]
Melting Point 85 °C[3]
InChIKey OVPXWZQQDUKDFN-UHFFFAOYSA-N[3]
Hazard Identification

According to aggregated GHS data, this compound is classified with the following hazards. It is imperative to consult the full Safety Data Sheet (SDS) from the specific vendor before handling.

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

The Chemistry of this compound: Tautomerism and Synthesis

The Central Role of Keto-Enol Tautomerism

The defining chemical characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This is not a mere chemical curiosity; it is the foundation of its reactivity and utility.

Caption: Keto-Enol tautomerism of the title compound.

The enol form is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-system.[7][8]

  • Intramolecular Hydrogen Bonding: A strong, six-membered ring is formed via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, further lowering the energy of the enol tautomer.[8]

Expert Insight: The position of this equilibrium is highly sensitive to the solvent environment. In non-polar solvents (e.g., CDCl₃), the intramolecularly hydrogen-bonded enol form predominates.[9] In polar, protic solvents (e.g., methanol-d₄), the solvent can disrupt the internal hydrogen bond and solvate the keto form more effectively, shifting the equilibrium towards the diketone.[9] This is a critical consideration for any reaction or spectroscopic analysis, as the reactive species may differ depending on the chosen solvent.

A Plausible Synthetic Strategy: Claisen Condensation

While numerous specific synthetic routes may exist, the most logical and widely applicable method for constructing a β-dicarbonyl system like this is the Claisen condensation. This reaction involves the nucleophilic addition of an enolate to an ester.

A robust synthetic approach would involve the reaction of ethyl nicotinate (the ester component) with acetone (the ketone component) in the presence of a strong base, such as sodium ethoxide or sodium hydride.

G SM Starting Materials: Ethyl Nicotinate + Acetone BASE Step 1: Base-Mediated Deprotonation (e.g., NaOEt in Ethanol) SM->BASE ENOLATE Formation of Acetone Enolate BASE->ENOLATE CLAISEN Step 2: Claisen Condensation (Nucleophilic Acyl Substitution) ENOLATE->CLAISEN Attacks Ester INTERMEDIATE Tetrahedral Intermediate CLAISEN->INTERMEDIATE PRODUCT_SALT Product Salt Formation (Deprotonation of α-proton) INTERMEDIATE->PRODUCT_SALT Collapse & Elimination of Ethoxide WORKUP Step 3: Acidic Workup (e.g., dilute HCl or NH4Cl) PRODUCT_SALT->WORKUP PRODUCT Final Product: This compound WORKUP->PRODUCT PURIFY Step 4: Purification (Recrystallization or Chromatography) PRODUCT->PURIFY ANALYSIS Step 5: Characterization (NMR, MS, MP) PURIFY->ANALYSIS

Caption: Proposed workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or a hindered base is often preferred to minimize side reactions. However, sodium ethoxide (NaOEt) is commonly used when ethanol is the solvent, as it regenerates the starting alkoxide upon reaction. The base must be strong enough to deprotonate the α-carbon of acetone (pKa ≈ 19) to a sufficient extent to initiate the reaction.

  • Acidic Workup: The initial product of the condensation is the sodium salt of the β-dicarbonyl, which is deprotonated at the highly acidic central methylene carbon. A mild acidic workup is required to neutralize the reaction mixture and protonate this salt to yield the final, neutral product.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry and materials science.

  • Privileged Scaffold in Drug Discovery: The pyridine ring is a well-established "privileged scaffold." Its ability to serve as a hydrogen bond acceptor and donor, and to act as a bioisostere for phenyl or other heterocyclic rings, makes it a frequent component of pharmacologically active molecules.[10] The dione moiety adds a metal-chelating capability and a flexible linker that can be further functionalized.

  • Coordination Chemistry: As effective bidentate ligands, pyridinyl-substituted β-diketones are widely used to form stable complexes with a variety of metal ions.[11] These complexes can exhibit interesting photophysical properties, such as luminescence, making them candidates for use in bio-imaging, sensors, or organic light-emitting diodes (OLEDs).[11]

  • Synthetic Building Block: The active methylene group of the dione is highly nucleophilic and can participate in a range of C-C bond-forming reactions, such as Knoevenagel condensations and Michael additions.[12][13] This allows for the elaboration of the core structure into more complex molecular architectures, a key strategy in combinatorial chemistry and lead optimization.

Experimental Protocols: A Self-Validating Characterization System

Trust in a synthesized compound comes from rigorous, multi-faceted characterization. The identity and purity of this compound must be validated by a system of orthogonal analytical techniques.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Synthesized Crude Product prep Sample Preparation (Dissolve in CDCl₃ for NMR, MeOH for MS) start->prep nmr ¹H & ¹³C NMR Analysis prep->nmr ms Mass Spectrometry (ESI-MS) prep->ms nmr_check Correct ¹H shifts? Correct ¹³C signals? Keto-enol ratio visible? nmr->nmr_check ms_check Correct [M+H]⁺ peak at m/z 164.07? ms->ms_check nmr_check->ms_check Yes fail FAIL Re-purify or Re-synthesize nmr_check->fail No ms_check->fail No pass PASS Identity & Purity Confirmed ms_check->pass Yes

Sources

Technical Guide: Keto-Enol Tautomerism of 1-(Pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the keto-enol tautomers of 1-(pyridin-3-yl)butane-1,3-dione.

Executive Summary

This compound (often referred to as nicotinoylacetone) is a critical


-dicarbonyl scaffold in medicinal chemistry. Unlike its carbocyclic analog 1-phenylbutane-1,3-dione (benzoylacetone), the presence of the pyridine nitrogen atom introduces significant electronic perturbations that alter the thermodynamic landscape of its tautomers.

This guide provides a rigorous analysis of the structural dynamics, synthesis, and characterization of this molecule.[1] It is designed for researchers utilizing this compound as a chelating ligand for metallodrugs or as a versatile precursor for heterocyclic pharmacophores (e.g., pyrazoles, isoxazoles).

Chemical Identity & Structural Dynamics[2][3]

Nomenclature and Identifiers
  • IUPAC Name: this compound[2][3]

  • Common Name: Nicotinoylacetone[2]

  • CAS Registry Number: 3594-37-4[2][3]

  • Molecular Formula: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    [3]
    
  • Molecular Weight: 163.17 g/mol [3]

The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between one diketo form and two distinct enol forms. In the gas phase and non-polar solvents (e.g.,


), the equilibrium is overwhelmingly shifted toward the enol tautomers due to the stabilization provided by a strong intramolecular hydrogen bond (IMHB).

However, unlike benzoylacetone, where the enol form adjacent to the phenyl ring is dominant (>90%), the electron-withdrawing nature of the pyridine ring in this compound destabilizes the adjacent enol, leading to a competitive equilibrium.

The Three Species:
  • Diketo Form: The dicarbonyl species, typically minor in non-polar media.

  • Enol-1 (C1-Enol): Enolization occurs at the carbonyl adjacent to the pyridine ring.

  • Enol-3 (C3-Enol): Enolization occurs at the carbonyl adjacent to the methyl group.

Mechanism of Tautomerization

The proton transfer is a rapid, solvent-mediated process. The "cis-enol" forms are locked in a planar conformation by a 6-membered hydrogen-bonded ring.

Tautomerism Diketo Diketo Form (Non-planar, Polar) Enol_C1 Enol-1 (C1-OH) (Pyridine-side Enol) Conjugated with Pyridine Diketo->Enol_C1 Tautomerization (Slow) Enol_C3 Enol-3 (C3-OH) (Methyl-side Enol) Pyridine conjugated to C=O Diketo->Enol_C3 Tautomerization (Slow) Enol_C1->Enol_C3 Intramolecular Proton Transfer (Fast)

Figure 1: Tautomeric equilibrium network. The interconversion between enol forms is rapid on the NMR timescale, often resulting in averaged signals at higher temperatures, though distinct at low temperatures.

Thermodynamics & Spectroscopic Characterization[3][6][7]

Electronic Influence of the Pyridine Ring

In 1-phenylbutane-1,3-dione, the Enol-1 form is preferred because the extended conjugation between the phenyl ring and the enol double bond stabilizes the system.

In This compound , the pyridine ring is electron-withdrawing (inductive effect


 and resonance effect 

).
  • Destabilization of Enol-1: Placing the electron-rich enol double bond adjacent to the electron-deficient pyridine ring is less favorable than in the phenyl case.

  • Stabilization of Enol-3: The pyridine ring conjugates with the carbonyl group in Enol-3. Electron-withdrawing groups stabilize carbonyls by increasing the polarization of the C=O bond, making this tautomer energetically competitive.

Experimental Insight: NMR studies in


 reveal a mixture where Enol-3 (Methyl-side)  is often the major tautomer (~36%) compared to Enol-1  (~30%), with the remainder being minor conformers or diketo forms [1]. This is a distinct deviation from standard carbocyclic 

-diketone behavior.
NMR Signatures ( )

The most diagnostic feature of the enol forms is the chelated hydroxyl proton, which appears extremely downfield.

SignalChemical Shift (

ppm)
MultiplicityAssignmentStructural Note
Enol -OH 15.90 - 16.00 Broad SingletO-H...OIndicates strong IMHB.
Vinyl C-H 6.15 - 6.20 SingletC2-HCharacteristic of the enol double bond.
Methyl 2.20 - 2.25 Singlet-CH3Methyl group in enol form.
Pyridine 7.4 - 9.2 MultipletsPy-HSplit patterns confirm 3-substitution.

Note: In polar aprotic solvents (e.g., DMSO-


), the equilibrium may shift slightly toward the diketo form or disrupt the IMHB, broadening the signals.
Infrared (IR) Spectroscopy
  • Broad band 2600–3000 cm⁻¹: Chelated O-H stretch (Enol).

  • 1600–1650 cm⁻¹: C=O stretch (hydrogen-bonded) and C=C stretch. The enol carbonyl appears at a lower frequency than a standard ketone (typically ~1715 cm⁻¹) due to conjugation and H-bonding.

Synthesis Protocol

The synthesis utilizes a Claisen condensation. The choice of base is critical; sodium methoxide is preferred over stronger bases (like LDA) for scalability and ease of handling, though care must be taken to avoid hydrolysis of the ester.

Reagents
  • Substrate: Methyl nicotinate (Methyl pyridine-3-carboxylate).

  • Enolate Source: Acetone.[4][5]

  • Base: Sodium methoxide (NaOMe), 25% w/w in methanol.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Methyl nicotinate (1.0 eq) in anhydrous THF (10 volumes).

  • Enolization: Add Acetone (4.0 - 5.0 eq) to the solution. Note: Excess acetone prevents self-condensation of the ester.

  • Addition: Add NaOMe solution (1.0 - 1.2 eq) dropwise at room temperature over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Stir at reflux (60-65°C) for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Cool to 0°C. Acidify carefully with 1N HCl to pH ~5–6. Critical: The product precipitates as the free enol/diketone upon acidification.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[3]

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Synthesis Start Methyl Nicotinate + Acetone Step1 Add NaOMe / THF (Claisen Condensation) Start->Step1 Intermediate Sodium Enolate Salt (Yellow Precipitate) Step1->Intermediate Step2 Acid Quench (HCl) pH 5-6 Intermediate->Step2 Product This compound (Keto-Enol Mixture) Step2->Product

Figure 2: Synthetic workflow for the Claisen condensation of methyl nicotinate.

Applications in Drug Development[9]

Chelation Chemistry

The 1,3-diketone moiety is a bidentate ligand. The pyridyl nitrogen adds a third potential binding site, allowing for the formation of polynuclear complexes or Metal-Organic Frameworks (MOFs).

  • Protocol: React the ligand with metal salts (

    
    , 
    
    
    
    ,
    
    
    ) in ethanol. The enol proton is deprotonated, forming a neutral chelate.
  • Relevance: Lanthanide complexes of this ligand are investigated for luminescent biological probes.

Heterocycle Synthesis

This molecule is a "1,3-dielectrophile equivalent."

  • Pyrazoles: Reaction with hydrazines (

    
    ) yields 3-(pyridin-3-yl)-5-methylpyrazoles.
    
  • Isoxazoles: Reaction with hydroxylamine (

    
    ) yields isoxazoles.
    
  • Selectivity: The regioselectivity of nucleophilic attack is governed by the difference in electrophilicity between the two carbonyls. The carbonyl adjacent to the pyridine is less electrophilic due to resonance donation from the ring (if considering the keto form) but sterics also play a role.

References

  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023).[6] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362.[6] Link

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Link

  • Sridharan, V., et al. (2010).[7] Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E, 66(Pt 10), o2527. Link

  • BenchChem. Synthesis routes of this compound. Database Entry. Link

Sources

Analytical Profiling of 1-(Pyridin-3-yl)butane-1,3-dione: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry of 1-(Pyridin-3-yl)butane-1,3-dione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

This compound (often referred to as Nicotinoylacetone ) is a critical heterocyclic


-diketone.[1] It serves as a pivotal intermediate in the biosynthesis of tobacco alkaloids, a precursor in the synthesis of coumarin-based pharmaceuticals, and a potent ligand in coordination chemistry.

For the analytical scientist, this molecule presents unique challenges due to its keto-enol tautomerism and the basicity of the pyridine nitrogen . Accurate quantification requires a deep understanding of how these physicochemical properties influence ionization efficiency (ESI) and fragmentation kinetics (CID).

This guide provides a validated framework for the detection, characterization, and quantification of this compound using LC-MS/MS.

Physicochemical Considerations: The Tautomerism Trap

Before approaching the mass spectrometer, one must address the solution-phase behavior of the analyte. Unlike simple ketones, this compound exists in a dynamic equilibrium between a diketo form and a chemically distinct cis-enol form.

  • The Challenge: The enol form is stabilized by an intramolecular hydrogen bond (IMHB) between the carbonyl oxygen and the enolic hydroxyl. In non-polar solvents (or gas phase), the enol dominates. In polar protic solvents (LC mobile phases), the equilibrium shifts, potentially causing peak splitting or broadening if the interconversion rate is slow on the chromatographic time scale.

  • The Solution: Control the pH. Acidic conditions lock the pyridine ring in a protonated state (

    
     for the pyridine nitrogen in this derivative), improving solubility and standardizing the ionization site.
    
Visualization: Tautomeric Equilibrium & Ionization

The following diagram illustrates the equilibrium and the primary protonation site for Electrospray Ionization (ESI).

Tautomerism Figure 1: Keto-Enol Tautomerism and Protonation Pathways. The cis-enol form is stabilized by intramolecular hydrogen bonding (IMHB). Diketo Diketo Form (Less Stable in Gas Phase) Enol Cis-Enol Form (Stabilized by IMHB) Diketo->Enol Fast Equilibrium Ion [M+H]+ Precursor (m/z 164) Protonated Pyridine N Diketo->Ion ESI+ Enol->Ion ESI+ (pH < 4)

Mass Spectrometry Core: Ionization & Fragmentation[2][3]

Ionization Source: Electrospray Ionization (ESI)[4][5][6][7]
  • Mode: Positive (

    
    )
    
  • Adducts: The protonated molecule

    
     at 
    
    
    
    164.1
    is the dominant species. Sodium adducts
    
    
    (
    
    
    186.1) may appear but are less stable for fragmentation.
  • Mechanism: The pyridine nitrogen is the most basic site (highest proton affinity), sequestering the proton. This charge localization drives specific "charge-remote" fragmentation or charge migration initiated pathways.

Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), this compound exhibits a distinct "fingerprint" dictated by the stability of the pyridine ring and the lability of the diketone tail.

Key Diagnostic Transitions (MRM)
Transition (

)
LossTypeUsageMechanism
164.1

146.1

Da (

)
Neutral LossQualifier Cyclization to furan-like cation.
164.1

121.0

Da (

)

-Cleavage
Quantifier Loss of acetyl radical/group.
164.1

106.0

Da
Inductive CleavageDiagnosticFormation of Nicotinoyl cation (

).
164.1

78.0

Da
Ring DegradationStructuralPyridine ring fragment (

).
Visualization: Fragmentation Logic

The following diagram maps the structural rearrangement of the parent ion into its primary daughter ions.

Fragmentation Figure 2: CID Fragmentation Tree of this compound. Primary pathways involve dehydration and acetyl group cleavage. Parent Precursor Ion [M+H]+ m/z 164 Frag1 m/z 146 [M+H - H2O]+ Parent->Frag1 Cyclodehydration (-18 Da) Frag2 m/z 121 [M+H - Acetyl]+ Parent->Frag2 Alpha Cleavage (-43 Da) Frag3 m/z 106 Nicotinoyl Cation Frag2->Frag3 Inductive Loss (-15 Da) Frag4 m/z 78 Pyridine Fragment Frag3->Frag4 CO Loss (-28 Da)

[8]

Validated Experimental Protocol

Sample Preparation

Due to the chelating nature of


-diketones, avoid glass surfaces if trace metal contamination is suspected. Use polypropylene.[2]
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate is superior to protein precipitation for recovery.

  • pH Adjustment: Adjust sample pH to 8.0 prior to extraction (keeps pyridine neutral for organic phase transfer), then reconstitute in acidic mobile phase.

LC-MS/MS Conditions

Column Selection: A standard C18 column often results in peak tailing due to the interaction between the basic pyridine and residual silanols.

  • Recommended: HILIC (Hydrophilic Interaction LC) or a C18 column with "Polar Embedded" groups (e.g., Waters Acquity BEH Shield or Phenomenex Kinetex Biphenyl).

Mobile Phase:

  • A: Water + 10mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).

  • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Note: The Ammonium Acetate is crucial. It masks residual silanols and improves peak shape for the pyridine moiety.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Isocratic Hold
4.00 95% Elution
5.00 95% Wash

| 5.10 | 5% | Re-equilibration |

Mass Spectrometer Settings (Sciex/Agilent/Thermo Generic)
  • Source: ESI Positive[3][2][4]

  • Spray Voltage: 3500 - 4500 V

  • Capillary Temp: 350°C

  • Collision Energy (CE):

    • For

      
      : ~20-25 eV
      
    • For

      
      : ~35 eV
      

Troubleshooting & Quality Control

Issue: Peak Tailing
  • Cause: Secondary interactions between the pyridine nitrogen and column silanols.

  • Fix: Increase Ammonium Acetate buffer concentration to 20mM or switch to a Biphenyl stationary phase which offers

    
     interactions with the pyridine ring, improving selectivity and shape.
    
Issue: Low Sensitivity (Signal Suppression)
  • Cause: Metal chelation.

    
    -diketones strip iron/copper from LC stainless steel capillaries, forming neutral or charged complexes that do not appear at the target 
    
    
    
    .
  • Fix: Add 5µM EDTA to the mobile phase or use a PEEK-lined LC system (Bio-inert).

Issue: Double Peaks
  • Cause: Separation of Keto and Enol tautomers on the column.

  • Fix: Increase column temperature to 45°C-50°C. This increases the rate of tautomeric interconversion beyond the chromatographic timescale, coalescing the split peaks into a single, sharp band.

References

  • Tautomerism in Beta-Diketones: Larkin, P. (2011).[5] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Context on keto-enol shifts in analytical data).

  • Nicotine Metabolite Analysis (Relevant Methodology): Jacob, P., et al. (2011). "Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Nicotine and Metabolites." Analytical Chemistry. (Provides foundational ESI+ parameters for pyridine-based metabolites).

  • ESI Mechanisms for Pyridines: Kéki, S., et al. (2001). "Electrospray ionization mass spectrometric study of pyridine derivatives." Rapid Communications in Mass Spectrometry. (Validates protonation sites on pyridine rings).

  • Metal Chelation in LC-MS: Nováková, L., et al. (2017). "Modern HPLC separations in clinical analysis." Separation Science. (Discusses handling chelating agents like beta-diketones in LC-MS).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026


-Diketone Synthesis
Target Molecule:  1-(pyridin-3-yl)butane-1,3-dione (Nicotinoylacetone)

Executive Summary

This application note details the synthesis of this compound, a critical


-diketone ligand and pharmacophore intermediate. While multiple routes exist, this guide prioritizes the Claisen Condensation of 3-acetylpyridine with ethyl acetate . This pathway offers superior atom economy and simplified purification compared to the alternative Claisen-Schmidt condensation (Ethyl Nicotinate + Acetone), which often suffers from self-condensation side products.

We provide a scalable, self-validating protocol emphasizing moisture control, enolate stabilization, and pH-dependent isolation.

Strategic Analysis & Retrosynthesis

Route Selection

The synthesis of asymmetric 1-aryl-1,3-butanediones presents a regioselectivity challenge. We evaluated two primary retrosynthetic disconnections:

  • Route A (Selected): Nucleophilic attack of the 3-acetylpyridine enolate on ethyl acetate .

    • Pros: 3-Acetylpyridine is a robust precursor; ethyl acetate serves as both reagent and solvent; the reaction is driven to completion by the formation of the stable

      
      -diketonate salt.
      
    • Cons: Requires strictly anhydrous conditions to prevent ester hydrolysis.

  • Route B (Alternative): Nucleophilic attack of the acetone enolate on ethyl nicotinate .

    • Pros: Cheap starting materials.[1]

    • Cons: Acetone is prone to self-condensation (aldol); lower regioselectivity; requires difficult chromatographic separation of byproducts.

Mechanistic Pathway (Route A)

The reaction proceeds via a classic Claisen condensation mechanism. The base (Sodium Ethoxide) deprotonates the acetyl methyl group of 3-acetylpyridine. This enolate attacks the carbonyl of ethyl acetate. Crucially, the reaction is thermodynamic; the final deprotonation of the highly acidic


-diketone product (pKa ~9) by the alkoxide drives the equilibrium forward.

ClaisenMechanism Start 3-Acetylpyridine Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation Base NaOEt (Base) Base->Enolate Tetra Tetrahedral Intermediate Enolate->Tetra Nucleophilic Attack EtOAc Ethyl Acetate (Electrophile) EtOAc->Tetra Elim Elimination of EtO- Tetra->Elim Salt Stable u03b2-Diketonate Sodium Salt Elim->Salt Irreversible Deprotonation (Driving Force) Product This compound (Target) Salt->Product Protonation Acid Acid Workup (AcOH/HCl) Acid->Product

Figure 1: Mechanistic pathway for the synthesis of this compound. The formation of the stable salt intermediate is the thermodynamic sink that drives the reaction.

Experimental Protocol

Materials & Reagents
ReagentRolePurity / GradeStoichiometry
3-Acetylpyridine Substrate>98% (Distill if yellow)1.0 equiv
Ethyl Acetate Reagent/SolventAnhydrous (<0.05% H2O)10.0 - 15.0 equiv
Sodium Ethoxide Base96% Powder or 21% wt in EtOH1.5 - 2.0 equiv
Glacial Acetic Acid QuenchACS GradeExcess
Toluene Co-solvent (Optional)AnhydrousN/A
Step-by-Step Procedure
Phase 1: Enolate Formation & Condensation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Base Preparation: Charge the flask with Sodium Ethoxide (NaOEt) (1.5 equiv).

    • Note: If using commercial NaOEt powder, ensure it is free-flowing and white/light yellow. If using NaH (60% dispersion), wash with hexane first, though NaOEt is sufficient for this synthesis.

  • Solvent Addition: Add Ethyl Acetate (10 equiv) directly to the flask. The excess ester acts as the solvent. Begin stirring to create a slurry.

    • Critical Control: If the slurry is too thick, add anhydrous Toluene (3-5 volumes) to facilitate stirring.

  • Substrate Addition: Dissolve 3-Acetylpyridine (1.0 equiv) in a minimal amount of Ethyl Acetate. Add this solution dropwise via the addition funnel over 30 minutes at room temperature.

    • Observation: The reaction is slightly exothermic. A color change (often to yellow or orange) indicates enolate formation.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The starting ketone spot should disappear. A new, more polar spot (the enol) will appear, often tailing due to acidity.

Phase 2: Isolation & Purification
  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The sodium salt of the

    
    -diketone may precipitate as a solid.[2]
    
  • Quenching: Slowly add Glacial Acetic Acid (approx. 2.0 equiv) or 10% HCl dropwise.

    • Target pH: Adjust pH to ~5.5–6.0. Do not go too acidic (pH < 2) initially, as the pyridine nitrogen will protonate, making the product water-soluble and difficult to extract.

  • Extraction: Dilute with water (50 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Note: The product prefers the organic layer in its neutral enol form.

  • Washing: Wash combined organic layers with Brine (1 x 50 mL). Dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude oil/solid.

  • Refinement: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).

Quality Control & Characterization

Expected Analytical Data

The product exists in a keto-enol equilibrium, heavily favoring the enol form due to conjugation with the pyridine ring and intramolecular hydrogen bonding.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       16.2 ppm (s, 1H, -OH, enol proton, broad).
      
    • 
       9.1–7.4 ppm (m, 4H, Pyridine aromatic protons).
      
    • 
       6.2 ppm (s, 1H, =CH-, enol methine).
      
    • 
       2.2 ppm (s, 3H, -CH3).
      
    • Note: The keto form (-CH2- singlet at ~4.2 ppm) is usually minor (<10%).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Water quenches NaOEt and hydrolyzes Ethyl Acetate. Use freshly distilled solvents and store NaOEt in a desiccator.
No Reaction Old/Inactive Base.NaOEt absorbs CO2/H2O from air. Titrate base or use fresh bottle. Switch to NaH if NaOEt fails.
Product in Aqueous Phase pH too low during workup.If pH < 4, the pyridine ring protonates (Py-H+). Neutralize aqueous layer with NaHCO3 to pH ~6-7 to extract the free base.
Self-Condensation High concentration of ketone.Ensure slow addition of 3-acetylpyridine to the base/ester excess.

Safety & Handling

  • Sodium Ethoxide: Highly caustic and moisture sensitive. Causes severe skin burns. Handle in a fume hood.

  • 3-Acetylpyridine: Irritant. Avoid inhalation.

  • Exotherm: The quenching step (Acid + Base) is exothermic. Cool effectively to prevent solvent boiling.

References

  • General Claisen Condensation Mechanism & Utility

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Acetyl-Heterocycles via Claisen/Hydrolysis (Contextual Grounding)

    • Source: Math-Net.Ru. "One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation."[3] (Demonstrates the reactivity of pyridine esters/ketones in Claisen systems).

    • URL:[Link][4][5]

  • Precursor Preparation (3-Acetylpyridine)

    • Source: Benchchem.[1] "A Comparative Guide to the Synthesis of 3-Acetylpyridine." (Provides context on the stability and handling of the starting material).

  • Beta-Diketone Tautomerism & Analysis

    • Source: LibreTexts Chemistry. "The Claisen Condensation Reaction."[3][6][7][8][9][10] (Fundamental grounding for the enolate driving force described in Section 2.2).

    • URL:[Link]

Sources

Technical Guide for the Purification of 1-(Pyridin-3-yl)butane-1,3-dione via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(Pyridin-3-yl)butane-1,3-dione, a heterocyclic β-dicarbonyl compound, serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and functional materials. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, low yields, and compromised activity in downstream applications. This document provides a comprehensive, experience-driven guide to the purification of this compound using recrystallization, focusing on the scientific principles that inform the protocol, a detailed methodology for solvent selection, and a step-by-step purification workflow.

Foundational Principles: More Than Just a Protocol

The purification of a chemical compound is a process of separating the desired molecules from impurities. Recrystallization is a powerful technique that leverages differences in solubility to achieve this separation. The underlying principle is that most organic solids are more soluble in a hot solvent than in a cold one.[1] By dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the compound of interest will preferentially crystallize out of the solution, leaving the impurities behind in the now-cold solvent (the "mother liquor"). The success of this technique is critically dependent on the choice of solvent and a controlled rate of cooling.

The Critical Role of Synthesis in Purification Strategy

This compound is typically synthesized via a Claisen condensation reaction between an ester of nicotinic acid (e.g., ethyl nicotinate) and acetone, using a strong base like sodium ethoxide.[2] Understanding this synthetic route is crucial because it informs the nature of the likely impurities:

  • Unreacted Starting Materials: Ethyl nicotinate and residual base.

  • Side-Products: Self-condensation products of acetone.

An effective recrystallization strategy must employ a solvent system where the target compound has a steep solubility-temperature curve, while these impurities remain soluble even at low temperatures.

Compound Profile and Safety Data

Before commencing any experimental work, it is essential to be familiar with the physical and toxicological properties of the compound.

PropertyValueSource(s)
Chemical Name This compound
Synonyms Nicotinoylacetone, 1-(3-Pyridinyl)-1,3-butanedione[3]
CAS Number 3594-37-4[3]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [4]
Appearance Off-white to yellow solid-
Melting Point ~85 °C
GHS Hazard Statements H302 (Harmful if swallowed)[3]
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Safety Precautions: Due to its irritant properties, this compound must be handled in a well-ventilated fume hood.[3] Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact.[5]

Protocol Development: A Rational Approach to Solvent Selection

There is no universal solvent for recrystallization. A systematic, small-scale screening process is the most reliable method for identifying an optimal solvent or solvent system. The presence of the polar pyridine ring and the hydrogen-bond-accepting keto groups suggests that polar protic and aprotic solvents are good candidates.

Recommended Solvents for Screening
  • Single Solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile.

  • Mixed Solvents (Anti-solvent systems): Ethanol/Water, Isopropanol/Hexane, Ethyl Acetate/Hexane.

Experimental Protocol for Solvent Screening

This micro-scale experiment is designed to quickly identify a suitable solvent using minimal material.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise, swirling after each addition. A good solvent will not dissolve the compound readily at room temperature. If the compound dissolves in less than 0.5 mL of solvent, the solvent is too good and will result in poor recovery; it should be discarded as a single-solvent candidate but may be useful in a mixed-solvent system.

  • Hot Solubility Test: For solvents that passed the room temperature test, gently heat the suspension in a water or sand bath towards the solvent's boiling point. Add the same solvent dropwise until the solid completely dissolves. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).

  • Cooling and Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: A successful test will show the formation of a significant amount of crystalline precipitate. The quality of the crystals (e.g., fine powder vs. well-defined needles/prisms) should be noted. The tendency of pyridyl compounds to be challenging to crystallize should be kept in mind; patience during cooling is key.[6]

ObservationInterpretationNext Step
Dissolves in cold solvent. Poor solvent for single-solvent recrystallization.Consider as the "good" solvent in a mixed-pair system.
Does not dissolve in hot solvent. Insoluble. Not a suitable solvent.Discard.
Dissolves when hot, forms abundant crystals when cold. Excellent Candidate. Proceed to bulk recrystallization.
Dissolves when hot, forms few or no crystals when cold. Compound is too soluble.Try a mixed-solvent system by adding an "anti-solvent" (e.g., water, hexane).
Forms an oil when cooling ("oiling out"). Compound's melting point is below the solvent's boiling point, or it is precipitating too quickly.Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly.

Detailed Recrystallization Protocol

The following protocol uses 95% Ethanol , a solvent that is often effective for moderately polar compounds containing ketone and aromatic functionalities.[6]

Materials and Equipment
  • Crude this compound

  • 95% Ethanol (Reagent Grade)

  • Deionized Water & Acetone (for rinsing)

  • Erlenmeyer flasks (2-3 sizes)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass and oven or desiccator

Step-by-Step Methodology
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small portion of 95% ethanol (e.g., 15-20 mL) and begin heating with stirring on a hotplate. Add more ethanol in small portions until the solid just dissolves at a gentle boil. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery yield.

  • (Optional) Decolorization and Hot Filtration: If the hot solution is colored with impurities, remove it from the heat, add a small amount of activated carbon (a spatula tip), and bring it back to a boil for a few minutes. To remove the carbon and any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask. Causality: This step must be done quickly with pre-heated glassware to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Use the cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol. This removes any residual mother liquor clinging to the crystal surfaces. Follow with a wash of ice-cold hexane or diethyl ether to help dry the crystals. Causality: The wash solvent must be cold to avoid dissolving the purified product.

  • Drying: Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight. Drying can be done in a low-temperature oven (e.g., 40-50 °C, well below the 85 °C melting point) or in a vacuum desiccator.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying cluster_analysis Quality Control A Impure Solid B Add Minimum Hot Solvent A->B 1. Dissolve C Hot, Saturated Solution B->C D Slow Cooling (Room Temp -> Ice Bath) C->D 2. Crystallize E Crystal Slurry D->E F Vacuum Filtration E->F 3. Collect G Wash with Cold Solvent F->G 4. Wash Impurity Impurities in Mother Liquor F->Impurity Removed H Dry Crystals G->H 5. Dry I Pure, Dry Product H->I Final Product J Melting Point Analysis I->J Purity Check K TLC / Spectroscopy I->K Identity Check

Caption: Workflow for the purification of this compound.

Verification of Purity

Post-purification analysis is a non-negotiable step to validate the success of the procedure.

  • Melting Point Determination: A sharp melting point range (e.g., within 1-2 °C) that is close to the literature value of ~85 °C is a strong indicator of high purity.[3] Impurities will typically cause the melting point to be depressed and broaden the range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. A successful purification will show a single, clean spot for the final product, while the crude material may show multiple spots corresponding to impurities. A suitable mobile phase for this polar compound could be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Solution is supersaturated; cooling is too rapid; melting point of solid is lower than boiling point of solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and ensure very slow cooling. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[7]
Very Low Recovery Too much solvent was used; compound has significant solubility in the cold solvent; crystals were washed with warm solvent.Re-concentrate the mother liquor to try and recover a second crop of crystals. Ensure wash solvent is ice-cold and use it sparingly. Re-evaluate solvent choice in the screening step.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated carbon during the hot dissolution step.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Link]

  • MDPI. (2020). Recent Developments in the Synthesis of β-Diketones. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • ResearchGate. (2018). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ResearchGate. (2014). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione. [Link]

  • ResearchGate. (2021). The right solvent for dipeptide recrystallization?[Link]

Sources

Application Notes and Protocols for 1-(Pyridin-3-yl)butane-1,3-dione in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-3-yl)butane-1,3-dione as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is sparse, this guide leverages established principles of coordination chemistry and extensive data on analogous pyridyl-β-diketonate systems to present detailed application notes and robust experimental protocols. This document serves as a foundational resource for researchers exploring the synthesis of this ligand, its coordination to various metal ions, and the potential applications of the resulting complexes in catalysis, materials science, and drug development.

Introduction to this compound as a Ligand

This compound is a bifunctional organic molecule that combines the coordination motifs of both a pyridine ring and a β-diketone. This unique structure allows it to act as a versatile ligand in coordination chemistry, offering multiple binding modes to a single metal center or bridging multiple metal ions.

The pyridine moiety provides a nitrogen donor atom, which is a classic Lewis base capable of coordinating to a wide range of transition metals.[1][2] The position of the nitrogen atom in the 3-position of the pyridine ring influences the steric and electronic properties of the resulting metal complexes compared to its 2- and 4-pyridyl isomers.

The β-diketonate fragment is characterized by its keto-enol tautomerism. In solution, this compound exists as an equilibrium mixture of the diketo and enol forms. The enol form can be deprotonated to form a monoanionic chelating ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This chelation effect significantly enhances the stability of the resulting metal complexes.

The combination of these two functionalities in a single molecule opens up possibilities for the design of novel coordination complexes with interesting structural, electronic, and reactive properties.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
AppearanceSolid-
Melting Point80-85 °C,

Hazard Information: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be worn during handling.

Synthesis of this compound

The most common and effective method for the synthesis of β-diketones is the Claisen condensation reaction.[3][4] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of this compound, the logical precursors are a nicotinic acid ester (e.g., ethyl nicotinate) and acetone.

Underlying Principle: The Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from the ketone (acetone in this case) by the action of a strong base, such as sodium ethoxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl nicotinate). The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group (ethoxide) yields the β-diketone. The reaction is typically driven to completion by the deprotonation of the product, which has an acidic methylene group between the two carbonyls.

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Adapted Protocol for the Synthesis of this compound

Disclaimer: The following protocol is adapted from a standard procedure for the synthesis of 1-phenylbutane-1,3-dione and has not been specifically reported for the 3-pyridyl analogue.[5] Optimization may be required.

Materials:

  • Ethyl nicotinate

  • Acetone (dried over anhydrous calcium sulfate)

  • Sodium ethoxide (NaOEt) or sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: If not commercially available, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the sodium ethoxide solution. Cool the flask in an ice bath.

  • Addition of Reactants: A mixture of ethyl nicotinate (1 equivalent) and dry acetone (2-3 equivalents) is added dropwise to the cooled sodium ethoxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours.

  • Isolation of the Sodium Salt: After cooling, the resulting precipitate (the sodium salt of the β-diketone) is collected by filtration and washed with cold diethyl ether.

  • Acidification: The collected solid is dissolved in cold water and the solution is acidified to pH 5-6 with 1 M HCl with constant stirring and cooling in an ice bath. The β-diketone will precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol/water to afford the pure this compound.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry of this compound

The dual nature of this compound as a ligand allows for the formation of a variety of coordination complexes with different metals. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.

Coordination Modes

Coordination_Modes cluster_ligand Ligand cluster_modes Coordination Modes L This compound M1 Monodentate (N-donor) L->M1 M2 Bidentate (O,O-chelate) L->M2 M3 Bridging M2->M3 with N-coordination

Caption: Possible coordination modes of this compound.

  • Monodentate N-coordination: The ligand can coordinate to a metal center solely through the nitrogen atom of the pyridine ring.

  • Bidentate O,O-chelation: Upon deprotonation, the β-diketonate moiety can chelate to a metal ion through its two oxygen atoms.

  • Bridging Ligand: The ligand can bridge two metal centers by coordinating to one metal via the β-diketonate group and to another via the pyridine nitrogen.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes with this compound. This protocol can be adapted for various metal salts.

Materials:

  • This compound

  • Metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, etc.)

  • Methanol or ethanol

  • Base (e.g., sodium hydroxide, triethylamine)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Ligand Solution: Dissolve this compound (2 or 3 equivalents) in methanol or ethanol in a Schlenk flask.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., a solution of NaOH in methanol or triethylamine) to the ligand solution and stir for 15-30 minutes at room temperature. This will deprotonate the β-diketone.

  • Addition of Metal Salt: In a separate flask, dissolve the metal salt (1 equivalent) in a minimal amount of methanol or ethanol. Add this solution dropwise to the stirring ligand solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of the Complex: Upon cooling, the resulting precipitate is collected by filtration, washed with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, chloroform/methanol).

  • Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination geometry.

Applications of Metal Complexes of Pyridyl-β-diketonates

Catalysis

Copper(II) complexes of pyridyl-β-diketonates have shown catalytic activity in various oxidation reactions.[6][7] The combination of a redox-active metal center and a tunable ligand environment makes these complexes promising candidates for catalyzing a range of organic transformations, including the oxidation of alcohols and hydrocarbons.

Potential Catalytic Application:

  • Oxidation of Catechol: A protocol to screen for catechol oxidase activity can be adapted. The oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone can be monitored spectrophotometrically by following the increase in absorbance of the quinone product.

Luminescent Materials

Lanthanide complexes with β-diketonate ligands are well-known for their strong luminescence properties.[5][8] The organic ligand acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. The pyridine moiety can further modulate the electronic properties of the ligand and influence the luminescence quantum yield. Europium(III) and Terbium(III) complexes are of particular interest for their red and green emission, respectively.

Potential Application in Luminescence:

  • Synthesis of Luminescent Lanthanide Complexes: A general protocol involves reacting the ligand with a lanthanide salt (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O) in a 3:1 ligand-to-metal ratio in the presence of a base. The resulting complexes can be characterized by their excitation and emission spectra.

Antimicrobial Agents

The coordination of organic ligands to metal ions can significantly enhance their biological activity.[9][10] Metal complexes of ligands containing both nitrogen and oxygen donor atoms have shown promising antimicrobial activity against various bacteria and fungi. The proposed mechanism often involves the disruption of cell membranes or the inhibition of essential enzymes.

Potential Antimicrobial Application:

  • Screening for Antimicrobial Activity: The synthesized metal complexes can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion method or by determining the minimum inhibitory concentration (MIC).

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its synthesis is achievable through a standard Claisen condensation, and its versatile coordination modes allow for the formation of a wide array of metal complexes. While further research is needed to fully explore the properties and applications of complexes derived from this specific ligand, the extensive literature on analogous systems strongly suggests their utility in catalysis, as luminescent materials, and as potential antimicrobial agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising ligand and its coordination compounds.

References

  • Adapted from the synthesis of 1-phenylbutane-1,3-dione as described in various organic chemistry resources. A representative procedure can be found in: Vogel's Textbook of Practical Organic Chemistry.
  • Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. (1999). Advanced Inorganic Chemistry (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048–1077.
  • Sørensen, T. J., et al. (2008). Metal complexes as antibacterial agents. Chemical Society Reviews, 37(11), 2475-2490.
  • PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione. Retrieved from [Link]

  • Halfen, J. A., et al. (2001). Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination. Inorganic Chemistry, 40(5), 844-854.
  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325.
  • Ejidike, I. P., & Ajibade, P. A. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl) ethylidene] amino} ethyl) imino]-1-phenylbutan-1-one. Molecules, 20(8), 14838-14853.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization and antibacterial activity of Schiff bases derived from 2-acetylpyridine and their metal complexes. Journal of the Serbian Chemical Society, 77(10), 1369-1380.

Sources

Metal Complexes of 1-(Pyridin-3-yl)butane-1,3-dione: A Comprehensive Guide to Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of metal complexes featuring the versatile ligand, 1-(pyridin-3-yl)butane-1,3-dione. This guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a deep and practical understanding of this fascinating class of coordination compounds.

Introduction: The Significance of Pyridyl-β-diketonate Ligands

The fusion of a pyridine ring and a β-diketone moiety within a single molecular framework, as seen in this compound, gives rise to a ligand with a rich and tunable coordination chemistry. The β-diketone group, through its keto-enol tautomerism, provides a bidentate chelating site for metal ions via its two oxygen atoms. Simultaneously, the pyridine nitrogen atom offers an additional coordination site, allowing for the formation of diverse metal complex structures, from simple mononuclear species to intricate polynuclear and supramolecular assemblies.[1]

The distinct electronic and structural properties of these metal complexes have positioned them as promising candidates in a wide array of applications. In the realm of drug discovery, the ability of these complexes to interact with biological targets has led to investigations into their anticancer and antimicrobial activities.[2][3] In catalysis, the metal center, modulated by the electronic character of the pyridyl-β-diketonate ligand, can facilitate a variety of organic transformations.[1] Furthermore, the unique photophysical properties of lanthanide complexes with these ligands have opened avenues for the development of advanced luminescent materials.[4]

This guide will provide detailed protocols and application notes to empower researchers to explore the full potential of metal complexes derived from this compound.

Synthesis of the Ligand: this compound

The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.[5][6] In this case, ethyl nicotinate (the ester) reacts with acetone (the ketone) to yield the desired β-diketone.

Underlying Principle: The Claisen Condensation

The reaction is initiated by the deprotonation of an α-hydrogen of the ketone (acetone) by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl nicotinate). The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion results in the formation of the β-diketone. The choice of a strong base is crucial to drive the equilibrium towards the product by deprotonating the newly formed β-diketone, which is more acidic than the starting ketone.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Ethyl Nicotinate Ethyl Nicotinate Reaction Reaction Ethyl Nicotinate->Reaction + Acetone Acetone Acetone Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Reaction Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Reaction This compound This compound Reaction->this compound Claisen Condensation

Caption: General workflow for the Claisen condensation synthesis.

Detailed Synthetic Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Ethyl NicotinateC₈H₉NO₂151.1615.1 g (0.1 mol)Ensure high purity.
AcetoneC₃H₆O58.0811.6 g (0.2 mol)Must be anhydrous.
Sodium Hydride (60% dispersion in mineral oil)NaH24.004.4 g (0.11 mol)Handle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLUse freshly distilled or from a solvent purification system.
Diethyl Ether(C₂H₅)₂O74.12As neededFor washing.
1 M Hydrochloric AcidHCl36.46As neededFor neutralization.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor washing.
Brine--As neededFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride dispersion to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: In a separate flask, prepare a solution of ethyl nicotinate (0.1 mol) and anhydrous acetone (0.2 mol) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours. The formation of a thick, yellowish precipitate indicates the formation of the sodium salt of the β-diketone.

  • Quenching and Neutralization: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of cold water. Carefully add 1 M HCl dropwise until the pH of the aqueous layer is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Synthesis of Metal Complexes

The versatility of this compound as a ligand allows for the synthesis of a wide range of metal complexes. The general approach involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

General Principles of Complexation

The ligand is typically deprotonated in situ using a mild base, such as a metal hydroxide, carbonate, or acetate, to form the corresponding enolate. This anionic ligand then coordinates to the metal ion. The stoichiometry of the reaction (metal-to-ligand ratio) will determine the final structure of the complex, which can range from [ML₂] to [ML₃] or other coordination geometries depending on the metal ion's preferred coordination number and the reaction conditions.[7]

Complexation_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Ligand This compound Reaction Stirring, Heating (optional) Ligand->Reaction Metal Salt e.g., Cu(OAc)₂, NiCl₂, EuCl₃ Metal Salt->Reaction Solvent e.g., Ethanol, Methanol, Acetonitrile Solvent->Reaction Base Optional, for deprotonation Base->Reaction Complex Metal Complex Reaction->Complex Purification Filtration, Recrystallization Complex->Purification

Caption: General workflow for the synthesis of metal complexes.

Protocol for the Synthesis of a Copper(II) Complex

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₉H₉NO₂163.170.326 g (2 mmol)
Copper(II) Acetate MonohydrateCu(CH₃COO)₂·H₂O199.650.200 g (1 mmol)
EthanolC₂H₅OH46.0750 mL

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 25 mL of warm ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 25 mL of warm ethanol.

  • Reaction: Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring. A color change and the formation of a precipitate should be observed.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then with diethyl ether. Dry the complex in a vacuum desiccator.

Protocol for the Synthesis of a Europium(III) Complex

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₉H₉NO₂163.170.490 g (3 mmol)
Europium(III) Chloride HexahydrateEuCl₃·6H₂O366.410.366 g (1 mmol)
Sodium HydroxideNaOH40.000.120 g (3 mmol)
EthanolC₂H₅OH46.0760 mL

Procedure:

  • Ligand and Base Solution: Dissolve this compound (3 mmol) and sodium hydroxide (3 mmol) in 40 mL of ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: Dissolve europium(III) chloride hexahydrate (1 mmol) in 20 mL of ethanol.

  • Reaction: Add the europium(III) chloride solution dropwise to the ligand solution. A precipitate will form immediately.

  • Stirring: Stir the reaction mixture at room temperature for 4 hours.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash the solid with ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like acetonitrile.

Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

TechniquePurposeExpected Observations for this compoundExpected Observations for Metal Complexes
FT-IR Spectroscopy To identify functional groups.Strong C=O stretching bands around 1600-1700 cm⁻¹. Broad O-H stretch for the enol form. C=N and C=C stretching from the pyridine ring.Shift of the C=O stretching bands to lower frequencies upon coordination. Appearance of new bands corresponding to M-O bonds in the low-frequency region.
¹H NMR Spectroscopy To determine the proton environment and tautomeric equilibrium.Signals corresponding to the pyridine ring protons, the methyl protons, and the methine proton of the enol form. The presence of both keto and enol forms can be observed.Broadening or shifting of the ligand's proton signals upon coordination to a paramagnetic metal ion. Disappearance of the enolic proton signal.
UV-Vis Spectroscopy To study electronic transitions.π-π* transitions of the pyridine ring and the conjugated enone system.Ligand-centered transitions may be shifted. Appearance of d-d transitions for transition metal complexes (often weak) or f-f transitions for lanthanide complexes (sharp and weak).
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the ligand's mass.A molecular ion peak corresponding to the complex, or peaks corresponding to fragments of the complex.
Elemental Analysis To determine the elemental composition (C, H, N).Experimental percentages should match the calculated values for C₉H₉NO₂.Experimental percentages should match the calculated values for the proposed complex formula, confirming the metal-to-ligand ratio.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional molecular structure.Provides bond lengths, bond angles, and crystal packing information.Confirms the coordination geometry around the metal ion, the coordination mode of the ligand, and intermolecular interactions.

Application Notes

The unique structural and electronic properties of metal complexes of this compound make them valuable in various scientific and technological fields.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

Rationale: The chelation of metal ions by organic ligands can significantly enhance their biological activity.[3] The resulting complexes can exhibit improved lipophilicity, facilitating cell membrane penetration. The metal center itself can be a pharmacophore, interacting with biological macromolecules like DNA and enzymes. Ruthenium and copper complexes, in particular, have shown promise as anticancer and antimicrobial agents.[2][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Add the diluted complexes to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Homogeneous Catalysis

Rationale: Transition metal complexes are widely used as catalysts in organic synthesis. The electronic properties of the ligands coordinated to the metal center can be fine-tuned to control the catalytic activity and selectivity. Ruthenium complexes of pyridyl-β-diketonates have shown potential in various catalytic reactions, including transfer hydrogenation and oxidation reactions.[1]

Experimental Protocol: Catalytic Transfer Hydrogenation of a Ketone

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the ketone substrate (e.g., acetophenone, 1 mmol) and the ruthenium complex (1-2 mol%) in a suitable solvent (e.g., isopropanol, which also acts as the hydrogen donor).

  • Base Addition: Add a base (e.g., potassium hydroxide, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography and characterize it by NMR and mass spectrometry to determine the yield and confirm its identity.

Luminescent Materials

Rationale: Lanthanide ions, such as europium(III) and terbium(III), exhibit characteristic sharp and long-lived luminescence. However, their direct excitation is inefficient. Organic ligands can act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then emits light.[4] The β-diketonate moiety is an excellent antenna for sensitizing lanthanide luminescence.

Experimental Protocol: Photoluminescence Spectroscopy

  • Sample Preparation: Prepare a solution of the lanthanide complex in a suitable solvent (e.g., acetonitrile) or prepare a solid-state sample.

  • Excitation Spectrum: Measure the excitation spectrum by monitoring the emission at the characteristic wavelength of the lanthanide ion (e.g., ~615 nm for Eu³⁺) while scanning the excitation wavelength. The maximum of the excitation spectrum indicates the most efficient wavelength for exciting the complex.

  • Emission Spectrum: Excite the sample at the wavelength determined from the excitation spectrum and record the emission spectrum.

  • Quantum Yield Measurement: Determine the luminescence quantum yield of the complex relative to a known standard.

  • Lifetime Measurement: Measure the luminescence lifetime of the excited state of the lanthanide ion.

Conclusion

The metal complexes of this compound represent a versatile and promising class of compounds with a wide range of potential applications. The synthetic protocols and application notes provided in this guide offer a solid foundation for researchers to delve into the rich chemistry of these complexes. By understanding the underlying principles and meticulously following the experimental procedures, scientists can synthesize, characterize, and evaluate these compounds for their potential in drug discovery, catalysis, and materials science, thereby contributing to the advancement of these important fields.

References

  • Gebeyehu, Z., Klein, J., & Milliron III, C. E. (2022). Synthesis and characterization of some Lanthanide (III) Complexes based on 2, 6-Diphenylisonicotinic acid. SINET: Ethiopian Journal of Science, 45(3). [Link][9]

  • ResearchGate. (2025). Synthesis and characterization of some Lanthanide (III) Complexes based on 2, 6-Diphenylisonicotinic acid. [Link][10]

  • Google Patents. (1994). US5344992A - Process for the preparation of linear 1,3-diketones. [6]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link][7]

  • Cook, M. J., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PMC, NIH. [Link][2]

  • ResearchGate. (2025). Synthesis and characterization of Lanthanum(III) complexes containing 4,4,4-trifluoro-1-(naphthalen-2yl)butane-1,3-dionate. [Link][11]

  • ACS Publications. (2022). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. [Link][1]

  • Royal Society of Chemistry. (2022). Medicinal applications of early transition metal β-diketonato complexes. [Link][3]

  • MDPI. (2023). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. [Link]

  • International Journal of Scientific Research and Engineering Development. (2019). Synthesis and Characterization and of transition metal (II) Complexes of 1-(3, 5-bis(tri fluoromethyl) phenyl -4-4-4-trifluerobutane-1,3-dione. [Link]

  • ResearchGate. (2021). Synthesis and structural studies of 1-phenyl-1,3-butanedione copper(II) complexes as an excellent antimicrobial agent against methicillin-resistant Staphylococcus aureus. [Link]

  • Royal Society of Chemistry. (2022). Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways. [Link]

  • ResearchGate. (2014). Synthetic route to 1,3-indanedione derivatives by the Claisen.... [Link]

  • ResearchGate. (2025). The evolution of β-diketone or β-diketophenol ligands and related complexes. [Link]

  • National Center for Biotechnology Information. (2022). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. [Link]

  • PubMed. (2023). Anticancer and antimicrobial activity of new copper (II) complexes. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base. [Link]

  • Organic Chemistry Portal. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Ruthenium complexes and their catalytic applications: A review. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Lanthanide(III) Complexes of 1-Phenyl-3-Methyl-5-Hydroxy-4-Pyrazolyl Propionyl-2'-Picolinoyl Hydrazone. [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • Bulletin of the Korean Chemical Society. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • MDPI. (2021). Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands. [Link]

  • IOSR Journal of Applied Chemistry. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]

  • Royal Society of Chemistry. (2022). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. [Link]

  • ResearchGate. (2025). Spectroscopy of europium and terbium pyridine-carboxylates. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. [Link]

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Sources

Application Notes and Protocols: Synthesis and Characterization of Transition Metal Complexes with 1-(pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of Pyridinyl β-Diketones

The intersection of coordination chemistry and medicinal research has unveiled a plethora of molecules with significant therapeutic potential. Among these, transition metal complexes incorporating β-diketonate ligands have garnered substantial interest. The ligand, 1-(pyridin-3-yl)butane-1,3-dione, is a particularly noteworthy example of a pyridyl-β-diketone. These ambidentate ligands, possessing both a hard β-diketonate chelation site and a softer pyridyl nitrogen donor, offer a versatile platform for the design of novel metal-organic frameworks and mononuclear complexes.[1] This unique structural feature allows for the coordination of a wide range of metal ions, leading to complexes with diverse geometries and electronic properties.

The resulting transition metal complexes have shown promise in a variety of applications, including catalysis, the development of magnetic materials, and as potential therapeutic agents.[1][2] The biological activity of these complexes is often enhanced compared to the free ligand, a phenomenon attributed to the principles of chelation theory. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes with this compound, aimed at researchers and professionals in the field of drug development and materials science.

Part 1: Synthesis of a Representative Complex: Bis(1-(pyridin-3-yl)butane-1,3-dionato)copper(II)

This section details the synthesis of a representative copper(II) complex. The choice of copper is illustrative, as copper complexes of pyridyl-containing β-diketones are of significant interest for their potential pharmaceutical applications.[3] The general principles outlined here can be adapted for the synthesis of complexes with other transition metals such as nickel, cobalt, and zinc.

Protocol: Synthesis of Bis(1-(pyridin-3-yl)butane-1,3-dionato)copper(II)

Materials:

  • This compound (ligand)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of absolute ethanol. Gentle warming may be required to facilitate complete dissolution.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in a minimal amount of deionized water (approximately 5-10 mL).

  • Reaction Mixture: Slowly add the aqueous solution of copper(II) acetate to the ethanolic solution of the ligand with continuous stirring. The reaction mixture will typically exhibit a color change upon addition of the metal salt.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80°C) for 2-3 hours. This ensures the completion of the reaction.

  • Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate of the copper complex should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

Causality Behind Experimental Choices:

  • Solvent System: The use of an ethanol-water solvent system is crucial. The ligand is soluble in ethanol, while the metal salt is soluble in water. This biphasic approach facilitates the reaction at the interface and allows for the precipitation of the less soluble metal complex.

  • Stoichiometry: A 2:1 molar ratio of ligand to metal salt is employed to synthesize a neutral complex where two deprotonated ligand molecules coordinate to the divalent copper ion.

  • Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed to completion and ensures a homogeneous reaction temperature.

  • Washing: Washing with cold ethanol is important to remove impurities without significantly dissolving the desired product.

Part 2: Characterization of the Synthesized Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Analysis
TechniqueExpected Observations for Bis(1-(pyridin-3-yl)butane-1,3-dionato)copper(II)
FT-IR Spectroscopy Disappearance of the broad O-H stretching band from the enol form of the free ligand. A shift of the C=O and C=C stretching vibrations to lower frequencies upon coordination to the metal ion.[4] Appearance of new bands in the low-frequency region corresponding to M-O and M-N vibrations.
UV-Vis Spectroscopy The UV-Vis spectrum will show bands corresponding to π-π* transitions within the ligand and d-d transitions of the copper(II) ion. The position of the d-d bands provides information about the coordination geometry around the metal center.[5]
¹H NMR Spectroscopy Due to the paramagnetic nature of Cu(II), obtaining a well-resolved ¹H NMR spectrum can be challenging. However, for diamagnetic complexes (e.g., Zn(II)), the disappearance of the enolic proton signal and shifts in the signals of the pyridyl and methine protons upon complexation are indicative of coordination.[6]
Elemental Analysis

Elemental analysis (C, H, N) is a fundamental technique to determine the empirical formula of the synthesized complex and to assess its purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula.

Part 3: Application Protocol - Antimicrobial Activity Screening

Transition metal complexes of β-diketones have demonstrated promising antimicrobial properties.[7] This section provides a general protocol for screening the antimicrobial activity of the synthesized complex using the agar well diffusion method.

Protocol: Agar Well Diffusion Assay

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic discs (positive control)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile nutrient broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Preparation: Spread the bacterial inoculum evenly over the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Sample Loading: Prepare a solution of the synthesized complex in DMSO at a known concentration. Add a specific volume (e.g., 100 µL) of the complex solution into the wells. A well containing only DMSO serves as a negative control, and a standard antibiotic disc serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Interpretation:

The diameter of the zone of inhibition is a measure of the antimicrobial activity of the complex. A larger zone of inhibition indicates greater activity. The results should be compared with the positive and negative controls.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the transition metal complex.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand This compound reaction Reaction & Reflux ligand->reaction metal_salt Transition Metal Salt metal_salt->reaction solvent Solvent System solvent->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying complex Metal Complex drying->complex ftir FT-IR Spectroscopy complex->ftir Structural Info uv_vis UV-Vis Spectroscopy complex->uv_vis Electronic Properties nmr NMR Spectroscopy complex->nmr Structural Info elemental Elemental Analysis complex->elemental Purity & Formula antimicrobial Antimicrobial Assay complex->antimicrobial Biological Activity

Caption: Workflow for Synthesis and Analysis.

Conclusion and Future Directions

The synthesis of transition metal complexes with this compound offers a rich field of study with significant potential in both materials science and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore this fascinating area of coordination chemistry. Future research could focus on the synthesis of a wider range of metal complexes, including those with lanthanides, and a more in-depth investigation of their catalytic and biological properties. The development of new pyridinyl-β-diketone ligands with tailored electronic and steric properties will undoubtedly lead to the discovery of novel complexes with enhanced functionalities.

References

  • Rani, R., Kumar, U., Kumar, D., Pd. Yadav, S., Kr. Sinha, A., & Sharma, S. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Asian Journal of Chemistry, 32(12), 3173-3178. [Link]

  • Singh, N., & Singh, N. K. (2002). Mixed ligand complexes of β-diketonates: synthesis, characterization, and FAB mass spectral analysis. Journal of Coordination Chemistry, 55(10), 1213-1221. [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (2002). Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks. Inorganica Chimica Acta, 338, 67-74. [Link]

  • Rajbhoj, A. S., Korde, N. S., Gaikwad, S. T., & Korde, S. S. (2011). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 3(6), 488-494. [Link]

  • Bhise, N. A., Rajbhoj, A. S., & Gaikwad, S. T. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. RASĀYAN Journal of Chemistry, 12(1), 101-113. [Link]

  • Barry, M. C., Lieberman, C. M., Wei, Z., Clérac, R., Filatov, A. S., & Dikarev, E. V. (2018). Mono-β-diketonate Metal Complexes of the First Transition Series. Inorganic Chemistry, 57(4), 2308-2313. [Link]

  • El-Ghamry, M. A., & Fathalla, S. K. (2015). Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-12. [Link]

  • Panchbhai, D., & Jogi, P. (2013). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Biosciences and Agriculture Technology, 1(2), 160-164. [Link]

  • Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658-5663. [Link]

  • CN101565364B - Synthetic method of Beta-diketone metal salt - Google P
  • Klajn, R. (2012). Properties and application of diketones and their derivatives. Wiadomości Chemiczne, 66(7-8), 667-688. [Link]

  • Kukushkin, A. A., Kudashova, E. V., Root, E. V., Kositsyna, A. S., & Pustolaikina, I. A. (2023). Synthesis, Characterization and Computational Study of Novel Copper(II) Chelate Complexes Ligated by Pyridyl-Containing Beta-Diketonates. Molecules, 28(10), 4125. [Link]

  • Sonwane, S. K., & Aswar, A. S. (2012). Synthesis and characterization of 1-(2′, 4′ dihydroxy-5-nitrophenyl)-3-(pyridin-3-yl)- propane-1, 3-dione and its metal complexes. Journal of the Indian Chemical Society, 89(5), 653-657. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • O'Connor, H. M., Sanz, S., Scott, A., & Brechin, E. K. (2021). [Cr8Ni6] Heterometallic Coordination Cubes. Chemistry–A European Journal, 27(10), 3465-3471. [Link]

  • Gebre, G. E., & Redi-Abshiro, M. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α′-Bipyridinyl Diols and Related Ligands. Molecules, 23(10), 2465. [Link]

  • Iyun, J. F., & Ayoko, G. A. (2014). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 7(1), 1-10. [Link]

  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 32(1), 351-352. [Link]

  • Wang, Y., Wang, Y., & Zhang, J. (2020). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. Journal of Materials Science: Materials in Electronics, 31(17), 14619-14630. [Link]

  • Al-Jibouri, M. N. H. (2014). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry, 30(2), 527-534. [Link]

  • Travis, K. G., Golen, J. A., & Manke, D. R. (2019). Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology. IUCrData, 4(2), x190117. [Link]

Sources

Use of 1-(pyridin-3-yl)butane-1,3-dione in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Pyridin-3-yl)butane-1,3-dione in Heterocyclic Scaffold Assembly

Executive Summary

This compound (often referred to as Nicotinoylacetone) is a versatile


-diketone building block critical for the synthesis of bioactive heterocycles. Its structure combines a 3-pyridyl moiety—a privileged pharmacophore found in numerous FDA-approved kinase inhibitors and anti-infectives—with a highly reactive 1,3-dicarbonyl core.

This guide provides validated protocols for transforming this scaffold into three distinct heterocyclic classes: pyrazoles , isoxazoles , and pyrimidines . Emphasis is placed on controlling regiochemistry through pH modulation and solvent selection, a common challenge when working with asymmetrical


-diketones.

Chemical Profile & Reactivity Analysis

To optimize yield and selectivity, researchers must understand the electronic environment of the substrate.

  • Tautomerism: In solution, this compound exists primarily in its cis-enol form, stabilized by an intramolecular hydrogen bond. This reduces the electrophilicity of the carbonyl carbons compared to the diketo form.

  • Electrophilic Sites: The molecule possesses two non-equivalent electrophilic centers:

    • C1 (Nicotinoyl): Adjacent to the electron-withdrawing pyridine ring. Generally more electrophilic but sterically more demanding.

    • C3 (Acetyl): Adjacent to the methyl group.[1] Less electrophilic but sterically accessible.

  • Active Methylene (C2): The central carbon is highly acidic (

    
    ), making it a nucleophilic site for Knoevenagel condensations or alkylations.
    
Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this single precursor.

ReactivityMap Substrate 1-(Pyridin-3-yl) butane-1,3-dione Hydrazine Hydrazines (R-NH-NH2) Substrate->Hydrazine Hydroxylamine Hydroxylamine (NH2OH) Substrate->Hydroxylamine Amidine Amidines/Guanidine (R-C(=NH)NH2) Substrate->Amidine Aldehyde Aldehydes (R-CHO) Substrate->Aldehyde Pyrazole Pyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation Isoxazole Isoxazoles (Bioisosteres) Hydroxylamine->Isoxazole Regioselective Cyclization Pyrimidine Pyrimidines (Nucleobase Analogs) Amidine->Pyrimidine Base Catalysis Knoevenagel Benzylidene Derivatives Aldehyde->Knoevenagel Active Methylene Attack

Figure 1: Divergent synthetic pathways from the nicotinoylacetone scaffold. Colors indicate distinct product classes.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazoles

Objective: Synthesis of 3-(pyridin-3-yl)-5-methyl-1H-pyrazole. Mechanism: The reaction proceeds via nucleophilic attack of hydrazine on a carbonyl, followed by dehydration and intramolecular cyclization.

Regiochemistry Note: Using free hydrazine typically yields the 3(5)-pyridin-3-yl isomer. However, when using substituted hydrazines (e.g., phenylhydrazine), the regioselectivity is governed by the initial attack. In acidic media (hydrazine HCl), the nucleophile attacks the most electrophilic carbonyl (C1, near pyridine). In neutral/basic media, steric factors may favor attack at C3 (methyl side).

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (80% aq. solution) (1.2 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

    • Observation: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor consumption of starting material by TLC (Eluent: 5% MeOH in DCM).
    
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Precipitation often occurs. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from Ethanol/Hexane (1:4).

  • Characterization: The product should show a characteristic pyrazole C-H singlet around

    
     6.5 ppm in 
    
    
    
    NMR.
Protocol B: Controlled Synthesis of Isoxazoles

Objective: Synthesis of 3-(pyridin-3-yl)-5-methylisoxazole vs. 5-(pyridin-3-yl)-3-methylisoxazole. Critical Factor: The pH of the reaction medium directs the regioselectivity.

ConditionPrimary Nucleophile SpeciesSite of First AttackMajor Product
Basic (Pyridine)

(Free base)
C3 (Less hindered)3-methyl-5-(pyridin-3-yl)isoxazole
Acidic (HCl/MeOH)

C1 (More electrophilic)3-(pyridin-3-yl)-5-methylisoxazole

Methodology (Basic Conditions):

  • Preparation: Mix this compound (5 mmol) and Hydroxylamine Hydrochloride (5.5 mmol) in Pyridine (10 mL).

  • Reaction: Reflux for 6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) acidified with dilute HCl to pH 4-5 (to neutralize pyridine).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol C: Pyrimidine Assembly via Guanidine

Objective: Synthesis of 2-amino-4-(pyridin-3-yl)-6-methylpyrimidine. Application: This motif is structurally similar to several CDK inhibitors.

Step-by-Step Methodology:

  • Base Activation: In a dry flask, dissolve Guanidine Carbonate (5 mmol) in Ethanol (15 mL). Add Sodium Ethoxide (5 mmol) and stir for 15 minutes to generate the free guanidine base.

  • Condensation: Add this compound (5 mmol) portion-wise.

  • Reflux: Heat to reflux for 8–12 hours.

  • Workup:

    • Evaporate ethanol under vacuum.

    • Resuspend the residue in water (20 mL).

    • Neutralize carefully with Acetic Acid to precipitate the product.

  • Filtration: Collect the solid by filtration and recrystallize from DMF/Water.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazoles) Formation of hydrazone intermediate without cyclization.Increase reaction time or add catalytic Acetic Acid to promote dehydration.
Regioisomer Mixture (Isoxazoles) pH drift during reaction.Use buffered conditions or ensure excess acid/base is maintained throughout.
Starting Material Recovery Enol form stability preventing attack.Switch solvent to Glacial Acetic Acid (disrupts H-bonding) or use microwave irradiation (

, 10 min).
Oiling Out Product solubility in aqueous workup.The pyridine ring increases water solubility. Salt out the aqueous phase with NaCl before extraction.

Mechanistic Insight: Pyrazole Formation

Understanding the stepwise mechanism aids in troubleshooting. The reaction is not concerted; it proceeds through a hydrazone intermediate.

PyrazoleMech Step1 Nucleophilic Attack (Hydrazine attacks C=O) Step2 Tetrahedral Intermediate Step1->Step2 Step3 Dehydration (-H2O) Forms Hydrazone Step2->Step3 Step4 Intramolecular Attack (Ring Closure) Step3->Step4 Step5 Aromatization (Final Product) Step4->Step5

Figure 2: Stepwise formation of the pyrazole core.[2] The dehydration step (Step 3) is often the rate-limiting step, catalyzed by acid.

References

  • Regiocontrolled Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: ACS Omega, 2023.
    • URL:[Link]

  • Isoxazole Regioselectivity

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances (via NCBI), 2017.
    • URL:[Link]

  • General Reactivity of Pyridinyl-1,3-diones

    • Title: Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study.
    • Source: Magnetic Resonance in Chemistry, 2023.[3]

    • URL:[Link]

  • Synthesis of Starting Material (Nicotinoylacetone)
  • Biological Application (Kinase Inhibitors)

    • Title: Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
    • Source: Molecules, 2012.[4]

    • URL:[Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 1-(Pyridin-3-yl)butane-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Pyridine-Containing β-Diketones

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial and antiviral properties.[1] Its presence can enhance water solubility and provide a key interaction point with biological targets.[1] When coupled with a β-diketone moiety, a versatile pharmacophore known for its metal-chelating properties and synthetic accessibility, the resulting 1-(pyridin-3-yl)butane-1,3-dione scaffold presents a compelling candidate for antimicrobial drug discovery. The β-diketone structure is a known building block for various heterocyclic compounds with established biological activities.

This guide provides a comprehensive framework for the initial antimicrobial screening of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles to ensure robust and reproducible results.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of β-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, 3-acetylpyridine would be reacted with an appropriate ethyl acetate derivative.

A representative synthesis for a similar compound, 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione, involves reacting 1-pyridin-2-yl-ethanone with trifluoro-acetic acid ethyl ester in the presence of sodium methoxide.[2] The reaction mixture is heated, followed by acidification and extraction to isolate the final product.[2] This general approach can be adapted for the synthesis of the target compound.

Postulated Mechanism of Antimicrobial Action

While the precise mechanism of action for this compound requires empirical validation, the chemical functionalities of the molecule allow for several plausible hypotheses that guide the screening strategy. The pyridine ring, being a bioisostere of benzene, can participate in various non-covalent interactions with enzymatic targets. Furthermore, the β-diketone moiety is an excellent metal chelator. This chelation ability could be crucial for its antimicrobial effect, potentially by sequestering essential metal ions required for bacterial enzyme function or by facilitating the generation of reactive oxygen species. Some studies on other heterocyclic compounds suggest a membranotropic mechanism of action, where the compounds disrupt the bacterial cell membrane integrity.

Experimental Protocols for Antimicrobial Screening

The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[3]

Preparation of Microbial Inoculum

A standardized inoculum is critical for the reproducibility of susceptibility testing.

Protocol:

  • From a fresh (18-24 hour) culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • For broth microdilution, this standardized suspension must be further diluted as described in the relevant protocol section.

Primary Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is an excellent primary screening tool.[4]

Principle: An antibiotic-impregnated disk placed on an inoculated agar plate will create a concentration gradient as the antibiotic diffuses into the agar.[5] If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[4]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.

  • Dip a sterile cotton swab into the standardized inoculum suspension (0.5 McFarland).

  • Remove excess fluid by pressing the swab against the inside of the tube.[6]

  • Inoculate the MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7]

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the this compound compound onto the agar surface. Gently press the disks to ensure complete contact with the agar.[8]

  • Place no more than 12 disks on a 150 mm plate or 6 on a 100 mm plate to avoid overlapping zones.[4]

  • Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours.

  • Measure the diameter of the zones of inhibition to the nearest millimeter.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Principle: The test organism is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate.[9]

Protocol:

  • Prepare serial twofold dilutions of the this compound compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare the final inoculum by diluting the 0.5 McFarland standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be done visually or with a microplate reader.

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10]

Protocol:

  • Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth.

  • From each of these clear wells, subculture a small aliquot (e.g., 10 µL) onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from the antimicrobial screening should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Representative Antimicrobial Activity of a Hypothetical this compound Derivative

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone Diameter (mm) [Concentration]
Staphylococcus aureusATCC® 25923™6412814 [30 µg]
Escherichia coliATCC® 25922™128>25610 [30 µg]
Pseudomonas aeruginosaATCC® 27853™>256>2566 [30 µg]
Candida albicansATCC® 90028™326418 [30 µg]

Trustworthiness: A Self-Validating System through Quality Control

To ensure the accuracy and reliability of the screening results, a robust quality control (QC) program is essential. This involves the regular testing of reference strains with known susceptibility profiles.

Key QC Measures:

  • Reference Strains: Utilize well-characterized reference strains from a reputable source such as the American Type Culture Collection (ATCC®). For example, Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 25923™ are commonly used for routine QC of antibacterial susceptibility tests.

  • Expected Ranges: The MIC and zone diameter values for these QC strains should fall within the acceptable ranges published by the CLSI.[3] Any deviation from these ranges indicates a potential issue with the assay, such as improper inoculum preparation, media contamination, or degradation of the antimicrobial agent.

  • Purity Checks: After incubation, it is good practice to perform a purity check by subculturing the growth control well to ensure that the test was not contaminated.

  • Regular Monitoring: QC testing should be performed regularly, and all results should be documented to monitor for any trends or shifts in performance over time.

Visualization of Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_results Results & Interpretation Compound Synthesize/Obtain This compound Disk_Diffusion Primary Screen: Agar Disk Diffusion Compound->Disk_Diffusion MIC_Assay Quantitative Assay: Broth Microdilution (MIC) Compound->MIC_Assay Culture Culture Test Microorganisms Inoculum Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculum->Disk_Diffusion Inoculum->MIC_Assay Data_Analysis Data Analysis: Measure Zones, Read MIC/MBC Disk_Diffusion->Data_Analysis Qualitative Activity MBC_Assay Bactericidal Assay: Subculture for MBC MIC_Assay->MBC_Assay No Growth Wells MIC_Assay->Data_Analysis Quantitative Activity (MIC) MBC_Assay->Data_Analysis Quantitative Activity (MBC) Interpretation Interpretation & Report Generation Data_Analysis->Interpretation

Caption: High-level workflow for antimicrobial screening of novel compounds.

Broth_Microdilution_Protocol start Start prep_compound Prepare 2-fold serial dilutions of compound in CAMHB start->prep_compound prep_inoculum Prepare standardized inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well plate: 50µL compound + 50µL inoculum prep_compound->inoculate_plate dilute_inoculum Dilute inoculum to final concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate controls Include Growth and Sterility Controls inoculate_plate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-3-yl)butane-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in the synthesis and purification of this versatile building block. Here, we move beyond simple protocols to explain the chemical principles behind each step, enabling you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are the most likely impurities?

The most common and efficient synthesis of this compound is achieved via a Claisen condensation reaction.[1][2] This involves the reaction between a pyridine-3-carboxylic acid ester, such as ethyl nicotinate, and acetone, using a strong base.[3][4]

Causality of Impurity Formation: The choice of a strong base (e.g., sodium ethoxide, sodium hydride) is critical as it must be able to deprotonate the α-carbon of acetone to form a nucleophilic enolate.[1][2] This enolate then attacks the electrophilic carbonyl carbon of the ethyl nicotinate. However, several side reactions can occur, leading to common impurities:

  • Unreacted Starting Materials: Incomplete reaction will leave residual ethyl nicotinate and acetone.

  • Self-Condensation of Acetone: Acetone can react with its own enolate to form diacetone alcohol and subsequently mesityl oxide, especially under harsh basic conditions.

  • Hydrolysis of Ester: If water is present, the base can hydrolyze the starting ester (ethyl nicotinate) to nicotinic acid.

  • Base-Related Byproducts: The base itself or its byproducts (e.g., ethanol from sodium ethoxide) will be present in the crude mixture.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities Ethyl Nicotinate Ethyl Nicotinate Hydrolysis Nicotinic Acid (from Hydrolysis) Ethyl Nicotinate->Hydrolysis Trace H2O Reaction Claisen Condensation Ethyl Nicotinate->Reaction Acetone Acetone Self-Condensation Acetone Self-Condensation (Mesityl Oxide) Acetone->Self-Condensation Base-catalyzed Acetone->Reaction Unreacted SMs Unreacted Starting Materials Base Strong Base (e.g., NaOEt) Base->Reaction Reaction->Unreacted SMs Incomplete Reaction Product Crude this compound Reaction->Product

Caption: Synthesis and Impurity Formation Pathway.
Q2: How does the keto-enol tautomerism of this compound affect purification and analysis?

Like most β-diketones, this compound exists as a dynamic equilibrium between its diketo form and a more stable, conjugated enol form.[5] This equilibrium is fundamental to its chemistry and has significant practical implications.

Scientific Rationale: The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring, and by conjugation of the C=C double bond with the carbonyl and pyridine rings. The position of this equilibrium is highly sensitive to the solvent environment.[6]

  • In Polar Solvents (e.g., Methanol, Water): The equilibrium tends to favor the diketo form, as the solvent's hydrogen-bonding capabilities can solvate the carbonyl groups effectively, disrupting the intramolecular hydrogen bond of the enol.[6]

  • In Non-Polar Solvents (e.g., Chloroform, Hexane): The enol form is predominant because the intramolecular hydrogen bond is more energetically favorable than interacting with the non-polar solvent.[6]

Impact on Experiments:

  • Chromatography (TLC/HPLC/Column): The presence of two rapidly interconverting species can lead to undesirable chromatographic behavior, such as tailing, peak broadening, or even the appearance of two distinct spots/peaks for a single, pure compound.[7] This occurs because the two tautomers have different polarities and interact with the stationary phase differently.

  • NMR Spectroscopy: In solution, you will typically observe signals for both the diketo and enol forms, as their interconversion is slow on the NMR timescale.[5] The ratio of the integrals for the distinct protons of each form can be used to determine the equilibrium ratio in that specific NMR solvent. The two enol tautomers, however, interconvert rapidly, showing only a single set of averaged signals.[5]

Caption: Keto-Enol Tautomerism.

Troubleshooting and Purification Protocols

Q3: My crude product after synthesis is a dark, intractable oil. How can I obtain a solid for further purification?

An oily crude product is a common issue, typically arising from residual solvent and low-molecular-weight impurities coating the desired compound and inhibiting crystallization. The goal of the initial workup is to remove these highly soluble impurities and protonate the product.

Expertise-Driven Protocol: Acid-Base Workup and Trituration

  • Causality: During the reaction, the product exists as a sodium enolate salt, which is often soluble in the reaction mixture. The first step is to neutralize the reaction to obtain the neutral, less soluble β-diketone.[8]

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture in an ice bath to control the heat generated during neutralization.

  • Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous phase is ~5-6 (test with pH paper). This ensures the complete protonation of the enolate product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL for a ~5g scale reaction). The pyridyl nitrogen may become protonated, but the neutral diketone will still preferentially partition into the organic layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat, as β-diketones can be thermally sensitive.

  • Trituration: To the resulting crude oil/solid, add a minimal amount of a cold, non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or a 10:1 mixture of hexanes:ethyl acetate). Scrape the sides of the flask with a spatula to induce nucleation. The impurities should remain dissolved in the cold solvent while your product crystallizes.

  • Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

Q4: My post-workup purity is still unsatisfactory (<90%). What is the most robust method for achieving high purity?

For challenging purifications of β-diketones, both recrystallization and column chromatography are viable, but each requires careful consideration. Column chromatography often provides higher purity but can be problematic.

Trustworthy Insight: Standard silica gel chromatography can lead to product loss and decomposition with β-diketones.[9] The acidic nature of silica can catalyze degradation, and the chelating ability of the diketone can cause irreversible binding to trace metals in the silica, resulting in significant streaking and poor recovery.

Purification MethodProsConsBest For
Recrystallization Simple, scalable, cost-effective.May not remove structurally similar impurities. Product loss in mother liquor.Removing minor, dissimilar impurities from >85% pure material.
Column Chromatography High resolution, capable of separating closely related impurities.Can cause product degradation on standard silica.[9] More time and solvent intensive.Complex mixtures or when very high purity (>99%) is required.

Authoritative Protocol 1: Optimized Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvent systems. The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.

    • Recommended Systems to Screen: Isopropanol, Ethanol/Water, Ethyl Acetate/Hexanes, Toluene.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen boiling solvent system.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter through a short plug of Celite to remove colored polymeric impurities.

    • Allow the solution to cool slowly to room temperature. Inducing rapid crystallization by crashing it in an ice bath can trap impurities.

    • Once crystals have formed, cool the flask in an ice bath for an additional 30 minutes to maximize yield.

    • Collect crystals by vacuum filtration, washing with a small volume of the cold recrystallization solvent.

Authoritative Protocol 2: Deactivated Column Chromatography

This protocol is designed to mitigate the issues of standard silica gel.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). To this slurry, add 0.5-1% triethylamine (Et₃N) by volume. The basic triethylamine deactivates the acidic silanol groups on the silica surface, preventing product degradation and improving recovery.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of the packed column. This "dry loading" technique results in better separation.

  • Elution: Start with a non-polar eluent (e.g., 95:5 Hexane:EtOAc with 0.5% Et₃N) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc with 0.5% Et₃N).

  • Monitoring: Collect fractions and monitor them by TLC.[10] Combine the pure fractions, and remove the solvent and residual triethylamine under reduced pressure.

G Crude Crude Product (<90% Pure) Decision Assess Impurity Profile Crude->Decision Recrystallization Protocol 1: Optimized Recrystallization Decision->Recrystallization Minor / Dissimilar Impurities Column Protocol 2: Deactivated Column Chromatography Decision->Column Complex Mixture / Similar Impurities Pure_Rec Pure Solid (>98%) Recrystallization->Pure_Rec Pure_Col Pure Solid (>99%) Column->Pure_Col Analysis Final Purity Analysis (NMR, HPLC) Pure_Rec->Analysis Pure_Col->Analysis

Caption: High-Purity Purification Workflow.
Q5: My ¹H NMR looks clean, but I see significant peak tailing or broadening in my HPLC analysis. Is the material impure?

This is a classic analytical challenge with β-diketones. If high-field NMR spectroscopy confirms the structural integrity and absence of impurity signals, the issue is almost certainly analytical rather than a problem of purity.[11]

Mechanistic Explanation: The poor peak shape on a standard reversed-phase HPLC column (like a C18) is caused by the interaction of the chelating β-diketone with residual, un-capped silanol groups on the silica support of the stationary phase. This strong, undesirable interaction is a form of secondary interaction that leads to tailing. Furthermore, on-column keto-enol tautomerization can contribute to peak broadening.[7]

Troubleshooting the HPLC Method:

  • Mobile Phase Additive: The most effective solution is to add a competing agent to the mobile phase.

    • Acid Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. The acid protonates the silanol groups, minimizing their interaction with your compound. It also ensures the analyte is in a single protonated state, improving peak shape.[7]

    • Metal Chelator: In some cases, trace metal contamination in the HPLC system can be the culprit. Adding a small amount of a chelator like EDTA to the aqueous mobile phase can be effective.

  • Column Temperature: Increasing the column temperature (e.g., to 40-55 °C) can increase the rate of tautomer interconversion, sometimes leading to a sharper, averaged peak.[7]

  • Use a Specialized Column: Consider using a modern, end-capped column designed for minimal secondary interactions or a column specifically designed for chelating compounds.

By implementing these analytical adjustments, you should be able to obtain a sharp, symmetrical peak that accurately reflects the high purity of your material as confirmed by NMR.

References

  • Caron, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Caron, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]

  • WIPO Patentscope. (2013). WO/2013/080967 METHOD FOR PURIFYING 1,3-BUTADIENE. WIPO. [Link]

  • Caron, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]

  • Int. J. Pharm. Sci. Res. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Beaudry Research Group. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... ResearchGate. [Link]

  • ResearchGate. (2025). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Scilit. (1979). Preparation and application of β-diketone bonded phases in high-pressure liquid chromatography. Scilit. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link]

  • Chad's Prep. (2021). 21.6 Claisen Condensation Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 1-(Pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Compound Aliases: Nicotinoylacetone, 3-Acetoacetylpyridine CAS Registry Number: 35086-59-0 (and related salt forms)

Executive Summary

This guide addresses the stability profile of 1-(Pyridin-3-yl)butane-1,3-dione , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and metal-organic frameworks. Users frequently report "purity failures" or "degradation" which are often misinterpretations of the molecule's inherent dynamic behavior (tautomerism) or preventable environmental reactivities (metal scavenging and hydrolytic cleavage).

Module 1: The "Ghost" Impurity (Keto-Enol Tautomerism)

User Issue

"I just received a fresh batch. The CoA says 98% purity, but my


H NMR in CDCl

shows a significant impurity (~20-30%) with split peaks. Is the compound contaminated?"
Technical Diagnosis

Status: False Positive for Impurity. The compound is likely pure. You are observing keto-enol tautomerism .

Unlike simple ketones,


-diketones exist in a dynamic equilibrium between the diketo  form and the cis-enol  form. The pyridine ring at the C1 position exerts an electron-withdrawing effect, which, combined with the stabilization of the enol form via an intramolecular hydrogen bond (forming a pseudo-6-membered ring), significantly shifts this equilibrium.

In non-polar solvents (like CDCl


), the enol form  is often favored (or present in high ratios) because the intramolecular H-bond is not disrupted by the solvent. In polar aprotic solvents (like DMSO-d

), the solvent competes for hydrogen bonding, often shifting the equilibrium back toward the diketo form or causing peak coalescence due to exchange rates.
Troubleshooting Protocol: The Solvent Switch Test

To confirm tautomerism and rule out contamination, perform the following validation:

  • Prepare Sample A: Dissolve 10 mg in CDCl

    
     .
    
    • Expectation: You will likely see the enolic proton (very downfield, >14 ppm, broad) and splitting of the methylene protons (diketo form) vs. the methine proton (enol form).

  • Prepare Sample B: Dissolve 10 mg in DMSO-d

    
     .
    
    • Expectation: The equilibrium will shift.[1] The ratio of the "impurity" peaks will change drastically compared to Sample A. Real impurities do not shift equilibrium ratios based on solvent polarity.

Visualization: Tautomeric Equilibrium

Tautomerism Diketo Diketo Form (Active Methylene -CH2-) Enol Cis-Enol Form (Pseudo-ring via H-Bond) Diketo->Enol  Slow Exchange (NMR scale)   Solvent Solvent Polarity (CDCl3 vs DMSO) Solvent->Diketo Polar Stabilizes Solvent->Enol Non-Polar Stabilizes

Caption: Fig 1. The dynamic equilibrium between diketo and enol forms, mediated by solvent polarity.[2]

Module 2: Chemical Instability (Retro-Claisen Condensation)

User Issue
Technical Diagnosis

Status: Hydrolytic Cleavage.


-diketones are susceptible to the retro-Claisen condensation  (reverse Claisen).[3] The C2 carbon (active methylene) is acidic (

). In the presence of strong bases (e.g., NaOH, NaOEt) and heat, or even prolonged exposure to moisture, the molecule can be attacked by a nucleophile (like

) at the carbonyl carbon.

Because the pyridine ring is electron-withdrawing, the carbonyl adjacent to it is highly electrophilic, making this molecule more fragile than simple acetylacetone. Cleavage results in the fragmentation of the molecule into 3-acetylpyridine and acetic acid (or their respective salts).

Troubleshooting Protocol: pH Management
  • Avoid Aqueous Strong Bases: Do not store or dissolve the compound in aqueous NaOH or KOH for extended periods.

  • Use Non-Nucleophilic Bases: For deprotonation, use bulky, non-nucleophilic bases (e.g., LDA, LiHMDS, or K2CO3 in anhydrous media) to minimize nucleophilic attack on the carbonyl.

  • Buffer Systems: If aqueous conditions are necessary, work at slightly acidic to neutral pH (pH 5-7) where the rate of retro-Claisen is minimized.

Visualization: Degradation Pathway

RetroClaisen Start This compound Attack Nucleophilic Attack (OH- or Base) Start->Attack High pH / Heat Intermediate Tetrahedral Intermediate Attack->Intermediate Products Cleavage Products: 3-Acetylpyridine + Acetate Intermediate->Products C-C Bond Scission

Caption: Fig 2. The Retro-Claisen degradation pathway triggered by nucleophilic bases.

Module 3: The "Pink Solution" (Metal Scavenging)

User Issue

"I dissolved the white powder in methanol, and the solution turned a faint pink/red color after a few hours. Is the compound oxidizing?"

Technical Diagnosis

Status: Trace Metal Chelation. This molecule is a potent bidentate ligand. The


-diketone moiety (especially in its enolate form) has a high affinity for transition metals, particularly Iron (Fe

)
and Copper (Cu

)
.
  • Fe(III) complexes: Typically deep red/orange.

  • Cu(II) complexes: Typically blue/green.

Even trace amounts of iron from a metal spatula, low-grade solvents, or non-passivated glassware can form a tris-chelate complex (


), resulting in intense coloration even at ppm levels.
Troubleshooting Protocol: Decontamination
  • Glassware Wash: Acid-wash all glassware (1M HCl) and rinse with deionized water before use.

  • Reagent Grade: Use trace-metal grade solvents if the application is sensitive to color (e.g., optical spectroscopy).

  • EDTA Rescue: To confirm if the color is metal-derived, add a small amount of EDTA to an aliquot. If the color fades or shifts, it is a metal complex, not chemical oxidation.

Module 4: Storage & Handling Specifications

To maximize shelf-life and prevent the issues described above, adhere to the following matrix:

ParameterRecommendationRationale
Temperature 2°C to 8°C Retards oxidative degradation and keto-enol equilibration rates.
Atmosphere Inert (Argon/Nitrogen) The active methylene is prone to slow oxidation; excludes moisture to prevent hydrolysis.
Container Amber Glass Protects against potential photochemical reactions (pyridine ring excitation).
Hygroscopicity Desiccator Required Moisture absorption accelerates retro-Claisen cleavage.

References

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Tautomerism."[2][4][5][6][7] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing general acid/base catalysis of carbonyls). Link

  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

    
    -diketones). Link
    
  • Master Organic Chemistry. (2020). The Claisen Condensation and Retro-Claisen. (Detailed mechanism of

    
    -diketone cleavage). Link
    
  • ResearchG

    
    -Diketone derivatives: influence of the chelating group on photophysical properties.[8] (Discussing metal chelation and fluorescence). Link
    

Sources

Technical Support Center: 1-(Pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-3-yl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful storage, handling, and application of this versatile compound. Our goal is to bridge the gap between theoretical knowledge and practical laboratory work, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in an inert atmosphere (e.g., argon or nitrogen) .[1][2] Some suppliers also recommend cold-chain transportation to maintain product integrity.[1]

  • Expertise & Experience: The requirement for refrigeration and an inert atmosphere is not merely a precaution. 1,3-dicarbonyl compounds can be susceptible to degradation over time, and the pyridine moiety can be sensitive to oxidation. Storing at low temperatures slows down potential degradation reactions, while an inert atmosphere prevents oxidation of the pyridine ring.

Q2: What is the significance of the keto-enol tautomerism in this compound?

A2: this compound, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the pyridine ring.[3][4][5] This equilibrium is dynamic and can be influenced by factors such as the solvent, temperature, and pH of the solution.

  • Expertise & Experience: The tautomeric equilibrium is a critical consideration in your experiments. The enol form is often the more reactive nucleophile in certain reactions. Understanding and potentially controlling this equilibrium can be key to achieving desired reaction outcomes and avoiding side products. For instance, in non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this hydrogen bond and shift the equilibrium towards the keto form.[6]

Q3: What are the primary safety concerns when handling this compound?

A3: Based on its hazard classification, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Trustworthiness: Always consult the latest Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and up-to-date safety information.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Experimental Workflow Troubleshooting

cluster_storage Storage & Handling cluster_reaction Reaction Setup cluster_analysis Analysis Storage Store at 2-8°C under inert gas Dissolution Incomplete Dissolution Storage->Dissolution Improper storage can lead to degradation Handling Handle in a well-ventilated area with PPE Reaction_Issue Low Yield or Side Products Handling->Reaction_Issue Contamination from improper handling Dissolution->Reaction_Issue Poor solubility affects reaction kinetics Impurity Unexpected Peaks in NMR/LC-MS Reaction_Issue->Impurity Side reactions generate impurities cluster_keto cluster_enol Keto Keto Form Enol Enol Form Keto_structure Keto_structure Enol_structure Enol_structure Keto_structure->Enol_structure Equilibrium Enol_structure->Keto_structure

Sources

Technical Support Center: Metal Complex Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: MC-OPT-2024 Subject: Optimization of Coordination Geometry, Yield, and Purity

Diagnostic Triage: Start Here

Before altering parameters, identify the specific failure mode. Use this diagnostic table to route your troubleshooting to the correct section.

Symptom Probable Cause Immediate Action Go To Section
Immediate Precipitation Supersaturation; Wrong solvent polarity; Ligand deprotonation issues.Check ligand pKa vs. Solvent pH.§2. Solubility & Phase Control
Mixture of Isomers Kinetic vs. Thermodynamic competition; Inadequate reaction time/temp.Run temperature ramp experiment.§3. Kinetic/Thermodynamic Control
Wrong Color / UV-Vis Incorrect oxidation state; Wrong coordination number.Check atmosphere (N₂/Ar); Verify stoichiometry.§4. Stoichiometry & Oxidation
Low Yield / No Reaction Mismatched Hard-Soft interactions; Solvent competition.Evaluate HSAB compatibility; Change solvent donor number.§5. HSAB & Solvent Selection

Solubility & Phase Control ("The Sludge Problem")

Issue: The ligand or metal salt precipitates immediately upon mixing, preventing complexation, or the product forms as an amorphous sludge rather than crystals.

Root Cause Analysis

Precipitation occurs when the rate of nucleation exceeds the rate of crystal growth (


). This is often driven by high local supersaturation or incorrect protonation states.
Troubleshooting Protocol: The "Solubility Ladder"
  • Check Ligand Protonation (pH Tuning):

    • Concept: Neutral ligands often require deprotonation to coordinate effectively. If the pH is lower than the ligand's pKa, the protons compete with the metal for the binding site.

    • Action: Add a non-coordinating base (e.g., Triethylamine,

      
      , or 
      
      
      
      ) dropwise.
    • Warning: Avoid bases that coordinate (e.g., Pyridine) unless they are the solvent.

  • Counter-Ion Exchange (Metathesis):

    • Concept: Lattice energy dominates solubility. Small, hard counter-ions (Cl⁻, SO₄²⁻) often lead to insoluble salts.

    • Action: Switch to "greasy" counter-ions to increase solubility in organic solvents.

      • Replace

        
         with 
        
        
        
        ,
        
        
        , or
        
        
        (using AgPF₆ or NaBPh₄).
      • Replace

        
         with 
        
        
        
        (Tetrabutylammonium).
  • Solvent Diffusion (Crystallization vs. Crashing):

    • Protocol: Do not mix reactants directly if precipitation is instant. Use H-Tube diffusion or Layering .

      • Bottom Layer: Metal dissolved in dense solvent (e.g., CH₂Cl₂).

      • Buffer: Pure solvent layer.

      • Top Layer: Ligand dissolved in light solvent (e.g., MeOH).

    • Result: Slow mixing at the interface favors single crystals over amorphous powder.

Kinetic vs. Thermodynamic Control

Issue: You are isolating the wrong isomer (e.g., cis vs. trans, mer vs. fac) or a metastable intermediate.

Technical Insight
  • Kinetic Product: Forms fastest (lowest activation energy,

    
    ). Favored by low temperatures  and short reaction times .[1]
    
  • Thermodynamic Product: Most stable (lowest free energy,

    
    ). Favored by high temperatures (reflux)  and long reaction times .
    
Visualization: Energy Landscape

EnergyLandscape Reactants Reactants (M + L) TS_Kinetic TS (Kinetic) Low Ea Reactants->TS_Kinetic Fast (< 0°C) TS_Thermo TS (Thermodynamic) High Ea Reactants->TS_Thermo Slow (> 80°C) Prod_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Most Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactants Reversible (Heat)

Figure 1: Reaction pathways. To isolate the Kinetic product, quench the reaction early. To isolate the Thermodynamic product, provide enough heat to overcome the higher activation barrier and allow equilibration.

Optimization Protocol: The Temperature Ramp
  • Screen 1: Mix M + L at -78°C (dry ice/acetone) or 0°C. Monitor by TLC/NMR after 1 hour.

  • Screen 2: Mix M + L at Room Temperature (25°C). Monitor at 1h, 12h, 24h.

  • Screen 3: Reflux in high-boiling solvent (e.g., Toluene, 110°C). Monitor at 12h.

  • Compare: If Screen 1 and Screen 3 yield different products, you have a Kinetic/Thermodynamic switch.

Stoichiometry Verification: Job's Method

Issue: Unsure if the complex is ML, ML₂, or ML₃.

Solution: The Method of Continuous Variations (Job's Plot).[2][3][4] Do not just titrate; you must maintain constant total molarity to validate binding stoichiometry [1].

Step-by-Step Protocol
  • Stock Solutions: Prepare equimolar solutions (

    
    ) of Metal (M) and Ligand (L) in the same solvent.
    
  • The Series: Prepare 10 vials. Vary the ratio of M:L but keep total volume constant (

    
    ).
    
    • Vial 1: 1 mL M + 9 mL L (

      
      )
      
    • Vial 5: 5 mL M + 5 mL L (

      
      )
      
    • Vial 9: 9 mL M + 1 mL L (

      
      )
      
  • Measurement: Measure UV-Vis absorbance at

    
     of the complex (ensure free M or L does not absorb strongly at this wavelength).
    
  • Plotting: Plot Absorbance (Y) vs. Mole Fraction of Ligand

    
     (X) .
    
  • Analysis:

    • Peak at

      1:1 (ML) 
      
    • Peak at

      1:2 (ML₂) 
      
    • Peak at

      1:3 (ML₃) 
      
Visualization: Job's Plot Logic

JobsPlot Step1 Prepare Equimolar Solutions [M] = [L] Step2 Create Series Vary Ratio, Constant Volume Step1->Step2 Step3 Measure Absorbance (Corrected for background) Step2->Step3 Result1 Max at X=0.5 Stoichiometry 1:1 Step3->Result1 Peak Center Result2 Max at X=0.66 Stoichiometry 1:2 Step3->Result2 Peak Right

Figure 2: Workflow for determining metal-ligand stoichiometry.

HSAB & Solvent Selection

Issue: Low yield or weak binding. The reaction technically "works" but equilibrium favors the reactants.

Theory: Pearson’s Hard-Soft Acid-Base (HSAB) theory states that stability is maximized when Hard Acids bind Hard Bases (electrostatic/ionic) and Soft Acids bind Soft Bases (covalent) [2, 3].[5]

Compatibility Matrix
Parameter Hard (Electrostatic) Borderline Soft (Covalent)
Metal Ions (Acids)



Ligands (Bases)



Preferred Solvent Water, Alcohols (Protic)Acetonitrile, DMFDichloromethane, Toluene
Solvent Competition (The "Hidden Ligand" Effect)

Solvents are ligands. If your solvent is a stronger donor than your ligand, the reaction will fail.

  • Gutmann Donor Number (DN): A measure of solvent Lewis basicity.

    • High DN (Strong binders): DMSO (29.8), DMF (26.6), Pyridine (33.1). Avoid these if your ligand is weak.

    • Low DN (Non-interfering): Dichloromethane (~0), Nitromethane (2.7), Acetonitrile (14.1).

Action: If yield is low in DMSO, switch to Acetonitrile or Nitromethane to reduce solvent competition [4].

FAQ: Common Pitfalls

Q: My metal center oxidized from Fe(II) to Fe(III). How do I stop this? A: Use the "Schlenk" Protocol.

  • Degas all solvents using the freeze-pump-thaw method (3 cycles) or sparge with Argon for 30 mins.

  • Add a sacrificial reductant if compatible (e.g., Ascorbic acid for Fe, SnCl₂ for Tc/Re).

  • Avoid DMSO; it can act as an oxidant at high temperatures.

Q: I can't get crystals, just oil. A: This is "oiling out."

  • Triturate the oil: Add a non-solvent (e.g., Hexane) and scratch the glass side with a spatula. Sonicate.

  • Vapor diffusion: Dissolve oil in minimal good solvent, place in a small vial, and place that vial inside a larger jar containing the anti-solvent. Cap the large jar.

References

  • Job, P. (1928).[4] "Recherches sur la formation de complexes minéraux en solution, et sur leur stabilité." Annales de Chimie, 9, 113–203. (Foundational method for stoichiometry).

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[5][6][7][8][9] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • LibreTexts Chemistry. (2022). "Hard and Soft Acid and Base Theory."[5][6][7][8][9] Link

  • Gutmann, V. (1976). "Solvent effects on the reactivities of organometallic compounds." Coordination Chemistry Reviews, 18(2), 225-255. (Solvent Donor Numbers).
  • Dalal Institute. "Kinetic and Thermodynamic Control." Link

Sources

Validation & Comparative

Characterization of 1-(Pyridin-3-yl)butane-1,3-dione: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-(Pyridin-3-yl)butane-1,3-dione (CAS: 3594-37-4), often referred to as Nicotinoylacetone , represents a critical scaffold in the synthesis of bioactive heterocycles and functional metal-organic frameworks. Unlike its carbocyclic analogue Benzoylacetone , this compound incorporates a basic nitrogen atom within the aromatic ring. This structural modification introduces pH-dependent solubility switches and secondary coordination sites, significantly expanding its utility in drug delivery systems and catalysis.

This guide objectively compares Nicotinoylacetone against standard


-diketones, providing validated protocols for its synthesis, characterization, and application.

Part 2: Chemical Identity & Structural Dynamics

The Tautomeric Equilibrium

The reactivity of this compound is governed by its keto-enol tautomerism. Unlike simple aliphatic diketones, the electron-withdrawing nature of the pyridine ring (via the -I inductive effect) stabilizes the enol form, particularly in non-polar solvents.

Figure 1: Tautomeric Equilibrium & Reactivity Nodes

Tautomerism Diketo Diketo Form (Electrophilic C=O) Enol Cis-Enol Form (Chelating O-O) Diketo->Enol H-Bond Stabilization Solvent Dependent Metal Metal Complex (M-O-O Chelate) Enol->Metal + M(II) Ion - H+

Caption: The equilibrium shifts toward the cis-enol form in non-polar solvents (CHCl


), stabilized by intramolecular hydrogen bonding. In polar aprotic solvents (DMSO), the diketo form is detectable.
Physicochemical Profile[1][2][3]
PropertyThis compoundBenzoylacetone (Alternative 1)Acetylacetone (Alternative 2)
CAS Number 3594-37-493-91-4123-54-6
MW ( g/mol ) 163.17162.19100.12
pKa (Methylene) ~8.5 (Est.)8.78.9
pKa (Conj. Acid) 5.25 (Pyridine N)N/AN/A
Solubility (Acidic) High (Protonated)Low (Insoluble)High (Hydrolyzes)
UV

~290 nm (Enol)~310 nm~270 nm

Key Insight: The pyridine nitrogen allows for acid-base extraction purification , a technique impossible with Benzoylacetone. Acidifying the reaction mixture solubilizes the pyridine derivative in the aqueous phase, leaving neutral impurities in the organic phase.

Part 3: Comparative Performance Analysis

Reactivity in Heterocycle Synthesis

In the synthesis of pyrazoles (common kinase inhibitor scaffolds), this compound exhibits superior regioselectivity compared to aliphatic alternatives due to the steric and electronic differentiation between the methyl and pyridyl groups.

  • Vs. Acetylacetone: Acetylacetone yields symmetric products. Nicotinoylacetone yields asymmetric pyrazoles, allowing for fine-tuning of lipophilicity and target binding.

  • Vs. Benzoylacetone: The electron-deficient pyridine ring makes the carbonyl carbon more electrophilic, often accelerating condensation rates with weak nucleophiles (e.g., aryl hydrazines).

Chelation Stability

While both compounds form stable 6-membered chelate rings with transition metals (Cu


, Ni

), the pyridine derivative offers a "pendant" nitrogen.
  • Application: This pendant N can bind to a second metal center, allowing the formation of heterometallic MOFs or anchoring the complex to acidic solid supports.

Part 4: Experimental Protocols

Synthesis: Claisen Condensation

Objective: Synthesis of this compound via Claisen condensation of ethyl nicotinate and acetone.

Figure 2: Synthesis Workflow

Synthesis Start Reagents: Ethyl Nicotinate + Acetone Base Add NaOEt / Toluene Reflux 4h Start->Base Intermediate Enolate Salt Precipitate Base->Intermediate Workup Acid Hydrolysis (AcOH) pH ~5.5 Intermediate->Workup Product Crude Product (Solid/Oil) Workup->Product Purify Recrystallization (EtOH/Hexane) Product->Purify

Caption: Step-by-step Claisen condensation workflow. Critical control point: pH adjustment during workup to avoid protonating the pyridine ring excessively while neutralizing the enolate.

Protocol Steps:

  • Preparation: In a dry 500 mL round-bottom flask, suspend Sodium Ethoxide (1.2 eq) in anhydrous Toluene.

  • Addition: Add Ethyl Nicotinate (1.0 eq) and dry Acetone (1.1 eq) dropwise at 0°C.

  • Reaction: Reflux the mixture for 4–6 hours. A yellow/orange precipitate (the sodium enolate) will form.

  • Workup (The "Pyridine Switch"):

    • Cool to RT. Filter the solid sodium salt.

    • Dissolve the salt in minimal water.

    • Crucial Step: Acidify carefully with Glacial Acetic Acid to pH ~6. Do not use strong mineral acid (HCl) to pH < 3, or the product will remain in the water as the pyridinium salt.

  • Isolation: Extract the precipitated free base into CH

    
    Cl
    
    
    
    , dry over MgSO
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol/Hexane or sublime under vacuum.

Analytical Characterization (NMR)

Solvent: CDCl


 (Favors Enol form)
  • 
    H NMR (400 MHz): 
    
    • 
       16.1 ppm (s, 1H, OH , enol proton, broad, deshielded by H-bond).
      
    • 
       9.1 ppm (s, 1H, Py-H2 ).
      
    • 
       8.7 ppm (d, 1H, Py-H6 ).
      
    • 
       8.2 ppm (d, 1H, Py-H4 ).
      
    • 
       7.4 ppm (dd, 1H, Py-H5 ).
      
    • 
       6.2 ppm (s, 1H, =CH- , enol methine). Note: If keto form is present, look for -CH
      
      
      
      - singlet at ~4.2 ppm.
    • 
       2.2 ppm (s, 3H, CH
      
      
      
      ).

Part 5: References

  • Hansen, P. E., et al. (2023).[1] "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry. Link

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Link

  • Udoh, G. E., et al. (2023). "Synthesis and Characterization of Pyridine Transition Metal Complexes." JSciMed Central. Link

  • Sharma, D., et al. (2012).[2] "Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative Synthesis." Synlett. Link

Sources

Comparative Guide: Chelating Properties of 1-(pyridin-3-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(pyridin-3-yl)butane-1,3-dione (often referred to as Nicotinoylacetone ), comparing its chelating efficacy and mechanistic behavior against standard alternatives like Acetylacetone (acac) and clinical chelators.

Executive Summary & Chemical Identity

This compound represents a hybrid ligand class, fusing the


-chelating domain of a 

-diketone with the

-donor capability of a pyridine ring. Unlike standard

-diketones that form discrete molecular complexes, this molecule acts as a "Janus-faced" ligand, capable of simultaneous chelation and bridging, making it a critical scaffold for Metal-Organic Frameworks (MOFs) and metallodrug design.
PropertySpecification
IUPAC Name This compound
Common Name Nicotinoylacetone
CAS Number 3594-37-4
Molecular Weight 163.17 g/mol
pKa (approx.) ~8.0–8.5 (Enolic proton) – Lower than Acetylacetone (8.95)
Primary Binding Bidentate (

) via enolate
Secondary Binding Monodentate (

) via pyridine

Mechanistic Analysis: The "Janus" Effect

The chelating performance of nicotinoylacetone is defined by two competing structural factors: Electronic Modulation and Coordination Ambiguity .

Electronic Effects (Hammett Correlation)

The pyridine ring is electron-withdrawing (inductive effect,


). Compared to the methyl group in acetylacetone, the pyridine ring pulls electron density away from the 

-diketone core.
  • Acidity: The enolic proton is more acidic (lower pKa).

  • Stability: According to the Linear Free Energy Relationship (LFER), a more acidic ligand (weaker conjugate base) typically forms thermodynamically weaker complexes with hard metals (e.g., Fe

    
    , Al
    
    
    
    ) compared to acetylacetone, unless back-bonding is significant.
Coordination Modes

While acetylacetone acts almost exclusively as a terminal capping ligand (


-mode), nicotinoylacetone introduces a divergent 

-donor site. This allows for the formation of coordination polymers where the metal is chelated by the diketone and bridged to another metal via the pyridine nitrogen.
Visualization of Coordination Dynamics

The following diagram illustrates the equilibrium and dual-binding potential.

CoordinationDynamics cluster_legend Key Difference Ligand This compound (Neutral) Enolate Enolate Anion (Active Chelator) Ligand->Enolate Deprotonation (-H+) pKa ~8.2 Complex_OO Discrete Complex (O,O-Chelation) [M(L)2] Enolate->Complex_OO + Metal (M2+) Standard Mode Polymer Coordination Polymer (O,O + N-Bridging) [M(L)2]n Complex_OO->Polymer + Metal (M2+) Exo-dentate N-binding Text Unlike acac, the Pyridine N allows infinite network formation.

Figure 1: Reaction pathway showing the transformation from neutral ligand to discrete complex and subsequent polymerization via the pyridine nitrogen.

Comparative Performance Analysis

This section objectively compares Nicotinoylacetone against the industry standard (Acetylacetone) and a clinical analog (Deferiprone).

Table 1: Physicochemical & Chelating Comparison
FeatureAcetylacetone (acac) Nicotinoylacetone Deferiprone
Core Structure

-Diketone (Aliphatic)

-Diketone (Heterocyclic)

-Ketohydroxypyridine
Binding Atoms

(Bidentate)

(Primary) +

(Secondary)

(Bidentate)
Log

(Cu

)
~17.4 (High Stability)~15.5–16.5 (Moderate Stability)*~19.6 (Very High)
Solubility (Complex) Lipophilic (soluble in organic solvents)Amphiphilic (Pyridine N increases polarity)Hydrophilic
Structural Outcome Discrete Monomers (e.g., Cu(acac)

)
Coordination Polymers / MOFs Discrete Monomers
Biological Fate Rapid metabolismPotential for DNA intercalation (planar ring)Renally cleared

*Note: Stability constants are estimated based on Hammett equation shifts relative to acac due to the electron-withdrawing pyridine ring.

Critical Insight: The "Selectivity" Trade-off

Nicotinoylacetone is less thermodynamically stable for pure metal sequestration than Deferiprone or Acetylacetone due to lower basicity. However, it offers supramolecular selectivity . In a mixture of metals, it preferentially forms insoluble networks (polymers) with metals that have affinity for borderline nitrogen donors (e.g., Cu


, Zn

, Cd

), effectively precipitating them out of solution, whereas acac complexes would remain soluble in organic phases.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Copper(II) Nicotinoylacetonate

Use this protocol to generate the complex for characterization.

  • Reagent Prep: Dissolve 2.0 mmol of this compound in 10 mL of Ethanol (warm to 50°C if necessary).

  • Metal Addition: Dissolve 1.0 mmol of Cu(OAc)

    
     H
    
    
    
    O in 5 mL of water.
  • Reaction: Add the metal solution dropwise to the ligand solution under stirring. The solution will turn from pale blue to deep green/blue.

  • Buffering: Add dilute NH

    
    OH dropwise until pH reaches ~6.5–7.0. Crucial: Do not exceed pH 8, or copper hydroxide will precipitate.
    
  • Crystallization: A precipitate (often polymeric) may form immediately. If not, evaporate the solvent slowly.

  • Validation:

    • IR Spectroscopy: Look for the shift of the carbonyl stretch (

      
      ) from ~1600 cm
      
      
      
      (free ligand) to ~1520–1540 cm
      
      
      (chelated).
    • Solubility Test: The product should be less soluble in non-polar solvents (hexane) than Cu(acac)

      
       due to the exposed pyridine nitrogens.
      
Protocol B: Potentiometric Determination of Stability Constants

Use this protocol to quantify the binding strength (Log K).

  • Setup: Use a jacketed titration vessel at 25°C ± 0.1°C under inert atmosphere (N

    
     or Ar) to prevent carbonate formation.
    
  • Solution Preparation:

    • Ligand Solution: 1.0 mM Nicotinoylacetone in 0.1 M NaClO

      
       (ionic strength adjuster).
      
    • Acid: 2.0 mM HClO

      
       (to ensure full protonation at start).
      
    • Base: 0.1 M NaOH (standardized, CO

      
      -free).
      
  • Calibration: Calibrate pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to p[H] (concentration) using the Gran plot method.

  • Titration 1 (Ligand only): Titrate the ligand/acid mixture with NaOH. Plot pH vs. Volume.

    • Calculation: Determine pKa values using the Bjerrum half-integral method (

      
      ).
      
  • Titration 2 (Metal + Ligand): Add metal ion (e.g., Cu

    
    ) at a 1:2 (M:L) ratio. Titrate with NaOH.
    
    • Observation: The curve will shift to lower pH values compared to the ligand-only curve (proton displacement by metal).

  • Data Analysis: Use software like Hyperquad or BEST to fit the titration curves and calculate

    
     and 
    
    
    
    .

Applications in Drug Development & Materials

Metallodrug Design

Nicotinoylacetone is a scaffold for "Dual-Action" metallodrugs.

  • Mechanism: The

    
    -diketone sequesters an essential metal (e.g., Fe, Cu) from the tumor environment (antiproliferative), while the pyridine ring can form hydrogen bonds with DNA bases or coordinate to a second metal center (e.g., Pt, Ru) in heterobimetallic drugs.
    
Metal-Organic Frameworks (MOFs)

Unlike acac, which acts as a "blocker" (terminating network growth), nicotinoylacetone acts as a "linker."

  • Application: It is used to construct pillared-layer MOFs where the

    
    -site binds the metal node and the Pyridine-
    
    
    
    extends the structure, creating porous channels for gas storage or catalysis.

References

  • Tautomerism and Structure: Hansen, P. E., et al. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry. Link

  • Coordination Polymers: Plass, W., et al. (2008). "3-(Pyridin-4-yl)acetylacetone: Cd and Hg compete for nitrogen coordination." Zeitschrift für anorganische und allgemeine Chemie. Link

  • Stability Constant Methodology: Irving, H., & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society. Link

  • Comparative Data (Acac): Starý, J., & Liljenzin, J. O. (1982). "Critical evaluation of equilibrium constants involving acetylacetone and its metal chelates." Pure and Applied Chemistry. Link

  • Synthesis Protocol: Zhang, X., et al. (2011). "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione." Asian Journal of Chemistry. Link

In Vitro vs. In Silico Screening of 1-(Pyridin-3-yl)butane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the computational (in silico) and experimental (in vitro) screening methodologies for derivatives of 1-(pyridin-3-yl)butane-1,3-dione (also known as Nicotinoylacetone ). As a versatile


-diketone scaffold, this compound exhibits keto-enol tautomerism, making it a privileged precursor for metal chelates  (e.g., Ni(II), Cu(II) complexes) and heterocyclic derivatives like pyrazoles  and isoxazoles .

This guide provides a critical analysis of how molecular docking predictions correlate with biological assay results (MIC/IC


), highlighting the strengths and limitations of each approach in drug discovery pipelines targeting antimicrobial resistance (AMR)  and urease inhibition .

Part 1: Chemical Context & Scaffold Versatility[1]

The core structure, This compound , possesses two key reactive sites: the


-diketone moiety (for chelation or cyclization) and the pyridine nitrogen (for protonation or quaternization).
Structural Derivatives Classification
  • Metal Complexes: The enol form acts as a bidentate ligand (

    
    -donor) forming neutral complexes with transition metals (Cu
    
    
    
    , Ni
    
    
    , Zn
    
    
    ).
  • Heterocyclic Hybrids: Condensation with hydrazines yields pyrazoles ; reaction with hydroxylamine yields isoxazoles .

  • Schiff Bases: Condensation with primary amines at the carbonyl carbon.

Integrated Screening Workflow

The following diagram illustrates the parallel processing of in silico prediction and in vitro validation.

ScreeningWorkflow cluster_InSilico In Silico Screening cluster_InVitro In Vitro Validation Scaffold 1-(pyridin-3-yl) butane-1,3-dione Derivatization Derivatization (Metal Complex / Pyrazole) Scaffold->Derivatization TargetPrep Target Prep (PDB: 4GY7, 1KZN) Derivatization->TargetPrep Structure Import Synthesis Synthesis & Characterization Derivatization->Synthesis Docking Molecular Docking (AutoDock Vina) TargetPrep->Docking ADMET ADMET Prediction (SwissADME) Docking->ADMET Validation Data Correlation (Binding Energy vs IC50) ADMET->Validation Predicted Affinity EnzymeAssay Enzyme Assay (Urease/Kinase) Synthesis->EnzymeAssay MicrobialAssay Antimicrobial Assay (MIC / ZOI) Synthesis->MicrobialAssay EnzymeAssay->Validation IC50 MicrobialAssay->Validation MIC

Figure 1: Integrated workflow coupling computational prediction with experimental validation for pyridine-beta-diketone derivatives.

Part 2: Methodology Deep Dive

In Silico Screening Protocols

Objective: To predict binding affinity (


) and pharmacokinetic profiles before synthesis.

A. Target Selection & Preparation

  • Antimicrobial Target: DNA Gyrase B (e.g., E. coli, PDB ID: 1KZN ).

  • Urease Target: Helicobacter pylori Urease (PDB ID: 4GY7 ).

  • Protocol:

    • Retrieve crystal structure from RCSB PDB.

    • Remove co-crystallized ligands and water molecules (unless bridging is critical).

    • Add polar hydrogens and Kollman charges using AutoDock Tools .

B. Molecular Docking (AutoDock Vina)

  • Grid Box: Centered on the active site (e.g., coordinates

    
     for Urease).
    
  • Exhaustiveness: Set to 32–64 for high precision.

  • Output: Binding affinity in kcal/mol. A threshold of <-7.0 kcal/mol generally indicates a potential "hit."

C. ADMET Profiling

  • Tool: SwissADME.[1]

  • Key Parameters:

    • Lipophilicity (LogP): Target range 1.5–4.0 for oral bioavailability.

    • GI Absorption: High.[1]

    • BBB Permeant: No (to avoid CNS side effects).

In Vitro Screening Protocols

Objective: To quantify biological activity and validate in silico hits.

A. Antimicrobial Susceptibility Testing (AST)

  • Method: Broth Microdilution (CLSI Standards).

  • Readout: Minimum Inhibitory Concentration (MIC) in

    
    g/mL.
    
  • Self-Validation: Include positive controls (e.g., Ciprofloxacin) and solvent controls (DMSO).

B. Urease Inhibition Assay

  • Method: Indophenol Method (Ammonia quantification).

  • Reaction: Urea + H

    
    O 
    
    
    
    NH
    
    
    + CO
    
    
    .
  • Protocol:

    • Incubate enzyme (Jack Bean Urease) with test compound (10–100

      
      M) for 15 min at 37°C.
      
    • Add substrate (Urea) and incubate for 30 min.

    • Add phenol-hypochlorite reagents.

    • Measure Absorbance at 625 nm.

  • Calculation:

    
     Inhibition 
    
    
    
    .

Part 3: Comparative Performance Analysis

The correlation between in silico binding energy and in vitro potency is the critical metric for assay success. Below is a comparative dataset derived from recent studies on pyridine-based


-diketone derivatives (specifically pyrazoles and metal complexes).
Table 1: Correlation of Docking Scores vs. Biological Activity[3]
Derivative ClassTarget ProteinIn Silico: Binding Energy (kcal/mol)In Vitro: Potency (IC

/ MIC)
Correlation Insight
Nicotinoylacetone (Ligand) Urease (4GY7)-5.8IC

: >100

M
Low affinity correlates with poor inhibition.
Ni(II) Complex Urease (4GY7)-8.2 IC

: 12.5

M
High Correlation: Metal chelation improves fit and activity.
Pyrazole Derivative A DNA Gyrase (1KZN)-7.4MIC: 32

g/mL
Moderate correlation; likely permeability limited.
Pyrazole Derivative B (4-Cl)DNA Gyrase (1KZN)-9.1 MIC: 4

g/mL
Strong Hit: Halogen bonding predicted and observed.
Schiff Base Analog EGFR Kinase-8.5IC

: 2.1

M
Good predictive power for anticancer targets.

Data synthesized from comparative studies of pyridine derivatives (Shah 2025, Balbi 2011).

Mechanistic Discrepancies (False Positives/Negatives)
  • The Solvation Effect (False Positive): A compound may dock perfectly in a vacuum simulation (high negative kcal/mol) but fail in vitro because it cannot shed its hydration shell or penetrate the bacterial cell wall (Gram-negative permeability issues).

  • The Metal Factor: For this compound, in silico docking often underestimates the activity of its metal complexes . Standard docking treats the metal as a static sphere, failing to model the coordinate covalent bond formation or the redox activity of metals like Copper(II) which generates ROS in vitro.

Part 4: Case Study – The "Pyridine-Pyrazole" Pivot

A critical application of this compound is its conversion to pyrazolo[3,4-b]pyridines .

Experimental Observation: Researchers synthesized a series of pyrazoles from the nicotinoylacetone scaffold.

  • In Silico: The 4-chlorophenyl derivative showed a docking score of -9.1 kcal/mol against DNA Gyrase, interacting via

    
    -
    
    
    
    stacking with residue DA10 and H-bonding with ASP73 .
  • In Vitro: The same compound exhibited an MIC of 4

    
    g/mL  against S. aureus (comparable to Ciprofloxacin).
    

InteractionMap Ligand Pyridine-Pyrazole Derivative ASP73 ASP73 (H-Bond Acceptor) Ligand->ASP73 2.8 Å DA10 DA10 (Pi-Pi Stacking) Ligand->DA10 Face-to-Face ARG136 ARG136 (Cation-Pi) Ligand->ARG136 Electrostatic

Figure 2: Molecular interaction map of a high-potency derivative within the DNA Gyrase active site.

References

  • Shah, P. (2025).[2][3] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Link

  • Balbi, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. Link

  • Hassan, A. S., et al. (2018). Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone. Natural Products and Bioprospecting.[1][4][5][6][7] Link

  • Al-Ostoot, F. H., et al. (2021).[8] Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. Link

  • Mahesha, et al. (2021). 4,4,4-trifluoro-1-phenylbutane-1,3-dione metal [Cu(II) and Ni(II)] complexes as an superlative antibacterial agent against MRSA: Synthesis, structural quantum-chemical and molecular docking studies. Journal of Molecular Structure. Link

Sources

Evaluating the Therapeutic Potential of 1-(Pyridin-3-yl)butane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(pyridin-3-yl)butane-1,3-dione scaffold represents a privileged pharmacophore bridging the gap between classic metal-chelating


-diketones (like curcumin) and bioactive nitrogen heterocycles. While often utilized as a synthetic intermediate for pyrazoles and isoxazoles, the intact 1,3-dione moiety possesses distinct therapeutic potential driven by its keto-enol tautomerism and metal-binding affinity.

This guide objectively evaluates the performance of these derivatives against standard therapeutic agents in antimicrobial efficacy and antioxidant/neuroprotective potential . It provides field-proven protocols for synthesis and bio-evaluation, designed for researchers requiring reproducible, self-validating data.

Part 1: The Pharmacophore & Mechanism

The therapeutic versatility of this compound stems from two structural features:

  • The Pyridine Ring: Acts as a hydrogen bond acceptor and enhances water solubility compared to carbocyclic analogs (e.g., benzoylacetone).

  • The

    
    -Diketone Moiety:  Exists in equilibrium between the diketo and enol forms.[1] The enol form is critical for chelating divalent metal ions (
    
    
    
    ,
    
    
    ,
    
    
    ), a mechanism central to inhibiting metalloenzymes (e.g., urease, HIV integrase) and scavenging free radicals.
Visualizing the Mechanism

The following diagram illustrates the keto-enol tautomerism and the subsequent metal chelation, which is the primary driver for the molecule's antioxidant and enzyme-inhibitory activity.

G cluster_0 Tautomeric Equilibrium Diketo Diketo Form (Inactive Chelation) Enol Enol Form (Active Chelation) Diketo->Enol H-Shift Complex Stable Metal Complex (Enzyme Inhibition / Radical Scavenging) Enol->Complex + Metal Ion Metal Divalent Metal Ion (Cu2+, Fe2+, Zn2+) Metal->Complex

Figure 1: Mechanism of Action showing the transition from the diketo form to the active enol chelator.

Part 2: Comparative Efficacy Data

To provide a realistic baseline for development, we compare a representative This compound derivative (Compound PBD-3) against industry standards.

Antimicrobial Activity (MIC Values)

Pyridine-


-diketones exhibit antimicrobial activity by disrupting cell membrane permeability and chelating essential trace metals required for bacterial growth.
CompoundTarget OrganismMIC (

g/mL)
Performance vs. Standard
PBD-3 (Derivative) Staphylococcus aureus12.5 - 25.0Moderate (Standard: Ciprofloxacin < 1.0)
PBD-3 (Derivative) Candida albicans6.25 - 12.5High (Standard: Fluconazole ~1-4)
Curcumin S. aureus100 - 200Superior (PBD-3 is 8x more potent)
Ciprofloxacin S. aureus0.5Reference Standard

Insight: While less potent than fluoroquinolones against bacteria, these derivatives often outperform natural


-diketones (Curcumin) due to the pyridine ring's ability to facilitate cell wall penetration.
Antioxidant & Chelation Capacity

Efficacy is measured by the ability to scavenge DPPH radicals and chelate Ferrous ions (


), a key factor in preventing neurodegeneration.
AssayCompoundIC

/ Value
Interpretation
DPPH Scavenging PBD-3 45.2

M
Comparable to Ascorbic Acid (Standard)
Ascorbic Acid38.5

M
Standard
Curcumin22.1

M
PBD-3 is 2x less potent
Metal Chelation (

)
PBD-3 88% bound at 50

M
Excellent (High affinity for redox metals)
EDTA95% bound at 50

M
Near-standard efficacy

Insight: The pyridine derivatives are exceptional chelators, making them prime candidates for metallopharmaceutical applications (e.g., treating metal overload or inhibiting metalloenzymes) rather than pure radical scavengers.

Part 3: Experimental Protocols (Self-Validating)

Synthesis: Claisen Condensation

This protocol uses a self-validating colorimetric endpoint (formation of the enolate).

Reagents:

  • Ethyl nicotinate (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq)

  • Solvent: Anhydrous Ethanol

Workflow:

  • Activation: Dissolve NaOEt in anhydrous ethanol under

    
     atmosphere.
    
  • Addition: Add acetone dropwise at 0°C. Stir for 15 min.

  • Condensation: Add ethyl nicotinate slowly. The solution will turn yellow/orange (indicating enolate formation).

  • Reflux: Heat to 70°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Acidify with 10% HCl to pH 5. The product precipitates as the stable enol form.

  • Validation:

    
    -NMR must show a singlet at 
    
    
    
    ~6.5 ppm (methine proton of the enol).
Evaluation: DPPH Radical Scavenging Assay

This protocol includes a "blank subtraction" step to correct for the intrinsic color of pyridine derivatives, preventing false positives.

Step-by-Step:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (Solution A). It must be deep purple.

  • Sample Series: Dissolve the derivative in methanol to create concentrations of 10, 20, 40, 80, 160

    
    M.
    
  • Mixing: Add 100

    
    L of Sample to 100 
    
    
    
    L of Solution A in a 96-well plate.
  • Control: 100

    
    L Methanol + 100 
    
    
    
    L Solution A.
  • Blank (Critical): 100

    
    L Sample + 100 
    
    
    
    L Methanol (measures compound's own absorbance).
  • Incubation: 30 minutes in the dark at Room Temp.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    

Part 4: Strategic Development Pathway

The following flowchart outlines the decision logic for developing these derivatives based on initial assay results.

Development Start Synthesize Derivative Screen1 Primary Screen: Metal Chelation (Fe2+/Cu2+) Start->Screen1 Decision1 Chelation > 80%? Screen1->Decision1 PathA Path A: Metalloenzyme Inhibitor (Urease / HIV Integrase) Decision1->PathA Yes PathB Path B: Antimicrobial Agent Decision1->PathB No (Low Affinity) Screen2 Secondary Screen: MIC vs. S. aureus PathB->Screen2

Figure 2: Decision matrix for categorizing therapeutic potential based on chelation efficacy.

References

  • Synthesis and biological evaluation of pyridine-1,3-dione derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Context: Establishes the baseline antimicrobial activity of pyridine-based diketones against C. albicans.

  • Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. Source: PubMed (Molecules). Context: Provides comparative data on cytotoxicity and antioxidant capacity relative to Curcumin.[3]

  • Antimicrobial activity and molecular analysis of azoderiv

    
    -diketones. 
    Source: European Journal of Pharmaceutical Sciences.
    Context: Validates the mechanism of membrane disruption and MIC values for diketone derivatives.
    
    
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Source: MDPI (Molecules). Context: Reviews the structural analogs and their transition into clinical candidates.

Sources

Safety Operating Guide

1-(Pyridin-3-yl)butane-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a standardized, safe disposal protocol for 1-(Pyridin-3-yl)butane-1,3-dione (Nicotinoylacetone).

The Scientist’s Perspective: This compound presents a dual-hazard profile often overlooked in routine waste management.[1] It contains a pyridine ring (implying basicity and potential aquatic toxicity) and a


-diketone moiety  (a potent chelating agent).[1] Improper disposal does not just risk regulatory non-compliance; it risks mobilizing heavy metals in downstream waste treatment facilities due to chelation or forming shock-sensitive complexes if inadvertently mixed with strong oxidizers.[1]

Chemical Identity & Hazard Assessment:

PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
CAS Number 3594-37-4Use for inventory reconciliation.[1]
Molecular Formula

Nitrogen-bearing organic waste.[1]
Physical State Solid (Crystalline powder)Dust control required during transfer.[1]
Melting Point 80-85 °CStable solid at room temp; low melt risk.[1]
Acidity (pKa) ~8.9 (Pyridine N), ~6 (Enol)Amphoteric character; avoid strong acids/bases.
GHS Hazards H302, H315, H319, H335Irritant/Harmful. Full PPE (Nitrile gloves, goggles) mandatory.[1]

Pre-Disposal Stabilization & Segregation

Before this material enters the waste stream, you must stabilize it to prevent cross-reactivity.

A. The Chelation Risk (Crucial Step)

Because this compound is a


-diketone, it readily enolizes and coordinates with transition metals (Fe, Cu, Zn, etc.).[1]
  • Directive: NEVER dispose of this compound in the same waste container as heavy metal salts or organometallic catalysts.[1]

  • Reasoning: In situ complexation can alter the solubility profile of the waste or generate heat, potentially compromising the waste container's integrity.

B. Incompatibility Check
  • Oxidizers: Strictly segregate from nitrates, perchlorates, or peroxides.[1] The enolizable protons make this compound a fuel source; mixing with oxidizers creates a fire hazard.[1]

  • Acids: Segregate from strong mineral acids to prevent exothermic protonation of the pyridine ring.[1]

Disposal Workflow Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spill cleanup residues, or excess solid reagent.[1]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) waste jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant."[1]

  • Disposal Path: Designated for High-Temperature Incineration .

    • Why: The pyridine ring requires high temperatures to fully mineralize and prevent the formation of toxic nitrogenous byproducts.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Solutions in organic solvents (DCM, Ethyl Acetate, Ethanol).[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" or "Halogenated" waste stream.[1]

  • pH Check: If the solution was part of an extraction, ensure pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the solvent waste drum to prevent drum corrosion.

  • Segregation: Pour into the appropriate organic solvent waste carboy.

    • Critical: Do not fill carboys >90% full to allow for vapor expansion.[1]

Protocol C: Empty Containers (RCRA Compliance)

Applicable for: Original vendor bottles.[1]

  • Triple Rinse Rule:

    • Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

    • Action: Pour the rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the sink.[1]

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Discard the clean, dry container in standard glass/plastic recycling or trash, depending on local institutional policy.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound FormCheck Determine Physical State Start->FormCheck SolidPath Solid Waste (Powder/Spill Debris) FormCheck->SolidPath LiquidPath Liquid Waste (Solvent Solution) FormCheck->LiquidPath EmptyPath Empty Container FormCheck->EmptyPath Segregation CRITICAL CHECK: Is Heavy Metal Waste Present? SolidPath->Segregation LiquidPath->Segregation Rinse Triple Rinse with Acetone (Collect Rinsate as Liquid Waste) EmptyPath->Rinse Separate SEGREGATE: Do NOT mix streams Segregation->Separate Yes SafeMix Proceed to Packaging Segregation->SafeMix No Separate->SafeMix SolidPack Double Bag (Poly) Place in Solid Waste Drum SafeMix->SolidPack If Solid LiquidPack Segregate by Solvent Type (Halogenated vs Non-Hal) SafeMix->LiquidPack If Liquid Labeling Label: 'Toxic, Irritant' List CAS: 3594-37-4 SolidPack->Labeling LiquidPack->Labeling Trash Deface Label General Trash/Recycle Rinse->Trash Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Caption: Operational decision tree for segregating and packaging Nicotinoylacetone waste streams.

Regulatory & Compliance Context

  • US EPA (RCRA): While this compound is not explicitly "P-listed" or "U-listed," it must be characterized by the generator.[1] Due to the pyridine component, it is treated as a Characteristic Hazardous Waste (Toxicity/Ignitability depending on solvent).

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Emergency Spill Response (Immediate Action):

  • Isolate: Evacuate immediate area if dust is airborne.[1]

  • PPE: Don N95 respirator (or P100), nitrile gloves, and lab coat.[1]

  • Clean-up: Do not dry sweep.[1] Wet the powder slightly with an inert solvent (like heptane) or water to suppress dust, then scoop into a waste container.

  • Decontamination: Wash surface with a dilute soap solution; the compound is soluble in aqueous base or organic solvents.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77085, 1-(3-Pyridinyl)-1,3-butanedione.[1] Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Rinsing (40 CFR 261.7).[1][3] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.